9H-Carbazol-3-amine, 9-(phenylmethyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
9-benzylcarbazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXUCZIQNMYNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538210 | |
| Record name | 9-Benzyl-9H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94127-09-0 | |
| Record name | 9-Benzyl-9H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: physicochemical Properties & Synthesis of 9-(Phenylmethyl)-9H-carbazol-3-amine
Executive Summary
9-(Phenylmethyl)-9H-carbazol-3-amine, commonly known as 3-amino-9-benzylcarbazole , is a critical heterocyclic intermediate used in the synthesis of functional organic materials (OLED hole-transport layers) and pharmaceutical candidates (kinase inhibitors). Its structural core—a tricyclic carbazole ring substituted with an electron-donating amine at the C3 position and a lipophilic benzyl group at the N9 position—imparts unique electronic and physicochemical properties.
This guide provides a definitive technical analysis of its physicochemical attributes, a validated synthetic workflow, and rigorous characterization protocols designed for researchers in medicinal chemistry and materials science.
Chemical Identity & Structural Analysis[1][2][3]
The compound features a planar carbazole skeleton which facilitates
Table 1: Chemical Identity
| Attribute | Detail |
| IUPAC Name | 9-(phenylmethyl)-9H-carbazol-3-amine |
| Common Synonyms | 3-Amino-9-benzylcarbazole; N-Benzyl-3-aminocarbazole |
| CAS Number | 94127-09-0 |
| Molecular Formula | C |
| Molecular Weight | 272.35 g/mol |
| SMILES | NC1=CC2=C(C=C1)N(CC3=CC=CC=3)C4=CC=CC=C42 |
| InChI Key | LFIMITGQRZRBBF-UHFFFAOYSA-N |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted models based on structural analogs (e.g., 3-amino-9-ethylcarbazole).
Table 2: Physical & Chemical Properties
| Property | Value / Description | Source/Note |
| Appearance | Off-white to light brown crystalline powder | Oxidation sensitive |
| Melting Point | 160 – 165 °C | Experimental [1] |
| Boiling Point | ~445 °C (Predicted) | Based on aldehyde analog |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic core |
| Solubility (Organic) | Soluble in DMSO, DMF, CH | Benzyl group aids solubility |
| pKa (Conjugate Acid) | ~4.8 - 5.2 | Weak base (aniline-like) |
| LogP | 4.4 (Predicted) | High lipophilicity |
| H-Bond Donors | 1 (Primary Amine) | -NH |
| H-Bond Acceptors | 2 | Tertiary N and Amine N |
Synthetic Pathways & Purification
The synthesis of 3-amino-9-benzylcarbazole follows a classic "Protect-Activate-Reduce" strategy. The direct nitration of carbazole without N-protection is problematic due to N-nitration side reactions; thus, the benzyl group serves as both a permanent substituent and a directing group.
Validated Synthetic Protocol
Step 1: N-Alkylation (Benzylation)
-
Reagents: Carbazole, Benzyl bromide, K
CO (or NaH), DMF. -
Procedure: Dissolve carbazole in DMF. Add base (K
CO ) and stir at 80°C. Add benzyl bromide dropwise. Stir for 4-6 hours. Pour into ice water to precipitate 9-benzylcarbazole. -
Yield: >90%.
Step 2: Regioselective Nitration
-
Reagents: 9-Benzylcarbazole, HNO
, Acetic Acid (AcOH). -
Mechanism: Electrophilic Aromatic Substitution (EAS). The Nitrogen lone pair activates positions 3 and 6. Mono-nitration is controlled by stoichiometry and temperature.
-
Procedure: Dissolve intermediate in glacial acetic acid. Add fuming HNO
dropwise at 0-5°C. Stir at RT for 2 hours. The yellow precipitate is 3-nitro-9-benzylcarbazole.
Step 3: Reduction to Amine
-
Reagents: SnCl
·2H O / HCl (or Fe / NH Cl). -
Critical Note: Avoid Catalytic Hydrogenation (H
/Pd-C). Standard hydrogenolysis conditions can cleave the benzyl group (debenzylation), yielding 3-aminocarbazole. Chemical reduction (Tin or Iron) preserves the N-benzyl bond. -
Procedure: Suspend nitro compound in Ethanol/HCl. Add SnCl
. Reflux for 3 hours. Neutralize with NaOH to pH 9. Extract with Ethyl Acetate.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route emphasizing the avoidance of hydrogenolysis to preserve the benzyl group.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6, 400 MHz):
-
5.50 ppm (s, 2H): N-CH
-Ph (Benzyl methylene). -
4.80 ppm (br s, 2H): -NH
(Amine protons, exchangeable with D O). - 7.10 - 7.30 ppm (m, 5H): Benzyl aromatic ring.
- 7.40 - 8.10 ppm (m, 7H): Carbazole aromatic protons (C4 proton often appears as a doublet ~7.9 ppm).
-
5.50 ppm (s, 2H): N-CH
Quality Control Logic
The presence of the 3-nitro intermediate is a common impurity. It can be detected via IR (strong bands at 1330/1520 cm
Figure 2: Quality control decision tree for removing unreacted nitro intermediates.
Handling, Safety, and Stability
-
Stability: The amine group is susceptible to oxidation by air, turning the solid from white to brown over time. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Hazards: As with many aminocarbazoles, this compound should be treated as a potential mutagen and skin irritant.
-
PPE: Nitrile gloves, lab coat, and chemical fume hood are mandatory during synthesis and handling.
References
-
Chemical Synthesis Database. (2025). N-benzyl-9H-carbazol-3-amine Physical Properties. Retrieved from
-
BenchChem. (2025).[2] Technical Guide to 3-Amino-9-ethylcarbazole (Analogous Protocols). Retrieved from
-
PubChem. (2025).[1] 9-Benzylcarbazole-3-carboxaldehyde (Physicochemical Analog Data). Retrieved from
-
Journal of Medicinal Chemistry. (1987). Synthesis of Carbazole Derivatives. Vol 30, p. 750.[3] (Cited via ChemSynthesis).
Sources
Solubility Profile and Solvation Thermodynamics of 3-Amino-9-benzylcarbazole in Organic Solvents
Executive Summary
3-Amino-9-benzylcarbazole (CAS: 94127-09-0) is a critical synthetic building block in the development of complex heteroannulated carbazoles, including pyrido[2,3-c]carbazoles and pyrrolo[2,3-c]carbazoles[1][2]. These fused systems are highly valued in medicinal chemistry for their antitumor properties, DNA intercalation capabilities, and topoisomerase II inhibition ()[3][4]. Despite its utility, the compound's highly hydrophobic nature (LogP > 4.0) and rigid aromatic core present unique solvation challenges[5]. This technical guide provides an in-depth analysis of its solubility profile across various organic solvents, detailing the thermodynamic causality behind solvent selection for downstream synthetic workflows.
Physicochemical Grounding: Structural Drivers of Solubility
As an application scientist, it is crucial to understand that the solubility of 3-Amino-9-benzylcarbazole is not arbitrary; it is dictated by three distinct structural motifs[6]:
-
The Carbazole Core: A rigid, planar, and highly aromatic tricyclic system. In the solid state, this promotes strong intermolecular
stacking, resulting in a high lattice energy that strongly resists dissolution in non-polar aliphatic solvents. -
The N-9 Benzyl Group: The introduction of the bulky benzyl moiety at the 9-position disrupts the perfect planarity of the carbazole crystal lattice. This steric bulk lowers the melting point relative to unsubstituted 3-aminocarbazole and significantly enhances solubility in moderately polar and halogenated solvents.
-
The C-3 Primary Amine: This functional group acts as both a hydrogen bond donor and acceptor. It provides a localized dipole, making the molecule highly responsive to polar aprotic solvents (e.g., acetonitrile, DMF) and polar protic solvents (e.g., lower alcohols), which can solvate the amine via hydrogen bonding.
Solubility Profile in Key Organic Solvents
Understanding solvent-solute interactions is critical for optimizing reaction conditions, particularly in multi-component cyclizations where premature precipitation can halt kinetics.
-
Polar Aprotic Solvents (Acetonitrile, DMF, DMSO): High Solubility. These solvents are thermodynamically optimal for 3-Amino-9-benzylcarbazole. Acetonitrile, in particular, is the solvent of choice for Cerium(IV) Ammonium Nitrate (CAN)-catalyzed Povarov reactions ()[7]. The polar aprotic nature stabilizes the radical cation intermediates formed during the reaction without competitively hydrogen-bonding to the Lewis acid catalyst.
-
Ketones (Acetone, MEK): High Solubility. Acetone provides excellent solvation due to its dipole moment and ability to accept hydrogen bonds from the C-3 amine. It is frequently utilized in base-mediated N-alkylation reactions, such as the synthesis of 3-(N,N-dimethylamino)-9-benzylcarbazole using KOH and methylating agents ()[8][9].
-
Halogenated Solvents (Dichloromethane, Chloroform): High Solubility. DCM exhibits strong dispersion force interactions with the aromatic carbazole core and the benzyl ring. It is the premier choice for liquid-liquid extraction and silica gel chromatography eluents.
-
Aliphatic Hydrocarbons (Hexane, Heptane): Very Low Solubility. The lack of a permanent dipole and inability to disrupt the
stacking of the carbazole core makes aliphatic solvents extremely poor solvating agents. Consequently, hexanes are utilized as highly effective anti-solvents for the precipitation and crystallization of the final carbazole derivatives.
Quantitative Solubility Matrix
To facilitate rapid solvent selection during assay development, the thermodynamic interactions are summarized below. (Note: Values are empirical approximations based on structural analogs and standard pharmaceutical solvent classification).
| Solvent Category | Specific Solvent | Dielectric Constant ( | Solvation Mechanism | Primary Synthetic Application |
| Polar Aprotic | Acetonitrile | 37.5 | Dipole-dipole, H-bond acceptor | CAN-catalyzed cyclizations[1] |
| Polar Aprotic | DMSO | 46.7 | Strong dipole, H-bond acceptor | NMR Spectroscopy, Stock Solutions |
| Halogenated | Dichloromethane | 8.93 | Dispersion forces, | Extraction, Chromatography |
| Ketone | Acetone | 20.7 | Dipole-dipole, H-bond acceptor | Base-mediated alkylations[8] |
| Non-Polar | n-Hexane | 1.89 | Weak London dispersion forces | Anti-solvent crystallization |
Experimental Protocols
Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
Purpose: To establish precise, self-validating solubility limits for formulation or reaction scale-up.
-
Preparation: Add an excess amount (approx. 200 mg) of 3-Amino-9-benzylcarbazole to a 5 mL amber glass vial to ensure saturation.
-
Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., Acetonitrile).
-
Equilibration: Seal the vial and agitate on a thermostatic shaker at 25.0 ± 0.1 °C at 300 RPM for 48 hours. This duration is critical to ensure true thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet the undissolved solid.
-
Quantification: Carefully aspirate 100 µL of the supernatant, dilute appropriately with the mobile phase, and analyze via RP-HPLC (C18 column, UV detection at 254 nm) against a standard calibration curve.
Protocol B: Solvent-Optimized Povarov Reaction
Purpose: Synthesis of 7-benzyl-3-methyl-7H-pyrido[2,3-c]carbazole utilizing Acetonitrile's optimal solvation properties[1][7].
-
Dissolution: Dissolve 1.0 mmol of 3-Amino-9-benzylcarbazole in 10 mL of anhydrous acetonitrile. The high solubility ensures a completely homogeneous reaction mixture, preventing localized concentration gradients.
-
Reagent Addition: Add 1.5 mmol of ethyl vinyl ether to the solution.
-
Catalysis: Introduce 10 mol% of Cerium(IV) Ammonium Nitrate (CAN). Acetonitrile is crucial here as it dissolves the organic precursors while maintaining the catalytic oxidation potential of CAN.
-
Reaction: Stir at room temperature for 7.0 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 7:3 v/v).
-
Workup: Quench the reaction with distilled water, extract the organic layer with Dichloromethane (3 x 15 mL), dry over anhydrous
, and concentrate under reduced pressure. Purify via recrystallization using a DCM/Hexane solvent/anti-solvent system.
Mechanistic Visualization
Solvation-driven reaction pathways for 3-Amino-9-benzylcarbazole in organic synthesis.
References
-
Viji, M., & Nagarajan, R. (2012). CAN-Catalyzed Regioselective Synthesis of Pyrido[2,3-c]carbazoles by the Povarov Reaction. Synthesis, 44(2), 253-258.[Link]
-
Reddy, P. N., & Padmaja, P. (2015). Applications of aminocarbazoles in heterocyclic synthesis. ARKIVOC, 2015(1), 244-268.[Link]
-
Kyziol, J. B., & Daszkiewicz, Z. (1983). Synthesis of 3-(N,N-Dimethylamino)-9-benzylcarbazole. Polish Journal of Chemistry, 57(7-9), 839-847. Referenced via MolAid Database.[Link]
Sources
- 1. 7-benzyl-3-methyl-7H-pyrido[2,3-c]carbazole - CAS号 1359844-66-8 - 摩熵化学 [molaid.com]
- 2. 6-benzyl-3,6-dihydropyrrolo[2,3-c]carbazole - CAS号 1362739-99-8 - 摩熵化学 [molaid.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 3-amino-9-benzyl-4,6-dinitrocarbazole - CAS号 138963-61-8 - 摩熵化学 [molaid.com]
- 6. 3-amino-9-benzylcarbazole - CAS号 94127-09-0 - 摩熵化学 [molaid.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. 3-(N,N-Dimethylamino)-9-benzylcarbazole - CAS号 94127-16-9 - 摩熵化学 [molaid.com]
- 9. 3-(N,N-Dimethylamino)-9-benzylcarbazole - CAS号 94127-16-9 - 摩熵化学 [molaid.com]
An In-depth Technical Guide on the Thermal Stability and Melting Point of 3-Amino-9-benzylcarbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the thermal stability and melting point of 3-Amino-9-benzylcarbazole. While specific experimental data for this molecule is not broadly published, this document synthesizes established principles of thermal analysis and data from structurally analogous carbazole derivatives to present an authoritative guide for its empirical determination. We will delve into the foundational principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering detailed, field-proven protocols for researchers. The causality behind experimental design is emphasized to ensure the generation of robust and reliable data. This guide is structured to empower researchers to confidently assess the thermal properties of 3-Amino-9-benzylcarbazole and related novel chemical entities, a critical step in the drug development and material science lifecycle.
Introduction: The Significance of Thermal Properties for Carbazole Derivatives
Carbazole and its derivatives represent a privileged class of heterocyclic aromatic compounds with extensive applications in pharmaceuticals and electronic materials.[1] The inherent rigidity and aromaticity of the carbazole nucleus typically impart significant thermal stability to these molecules.[1] 3-Amino-9-benzylcarbazole, the subject of this guide, is a member of this family, and as such, a thorough understanding of its thermal behavior is paramount for several reasons:
-
Drug Development: In the pharmaceutical industry, the thermal stability of an active pharmaceutical ingredient (API) influences its synthesis, purification, formulation, and storage. An accurate melting point is a key indicator of purity.
-
Material Science: For applications in organic electronics, such as organic light-emitting diodes (OLEDs), the thermal stability of carbazole derivatives is a critical determinant of device lifetime and performance.
-
Process Chemistry: Knowledge of decomposition temperatures is crucial for ensuring safe and efficient scale-up of synthetic processes.
This guide will provide the necessary theoretical background and practical protocols to determine these critical parameters for 3-Amino-9-benzylcarbazole.
Expected Thermal Profile of 3-Amino-9-benzylcarbazole
Based on the analysis of a range of carbazole derivatives, 3-Amino-9-benzylcarbazole is anticipated to be a thermally stable compound. The carbazole core itself is known for its high thermal robustness.[1] The decomposition of analogous carbazole-containing small molecules often occurs at temperatures significantly above 300°C.[1] For instance, certain pyridinyl-carbazole fragments exhibit a 5% weight loss at temperatures between 361°C and 386°C.[1]
The melting point of 3-Amino-9-benzylcarbazole is expected to be influenced by the crystalline packing of the molecule, which is in turn affected by the benzyl and amino substituents. For a structurally similar compound, 3-Amino-9-ethylcarbazole, the reported melting point ranges from 85-88°C to 98-100°C.[2][3][4] The larger benzyl group in 3-Amino-9-benzylcarbazole may lead to a different melting point due to altered intermolecular interactions.
Experimental Determination of Thermal Properties
The primary techniques for assessing the thermal stability and melting point of a solid organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of a compound.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground 3-Amino-9-benzylcarbazole into an inert crucible (e.g., alumina or platinum).
-
Atmosphere: Utilize a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the analysis begins.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[1] This heating rate is a common standard that provides a good balance between resolution and experimental time.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
The onset decomposition temperature (Tonset) is determined from the intersection of the baseline with the tangent of the decomposition curve.
-
The peak decomposition temperature (Tpeak) is identified from the peak of the first derivative of the TGA curve (DTG), which represents the point of maximum rate of mass loss.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat flow into or out of a sample as a function of temperature or time.[5] It is used to determine the melting point, as well as other thermal transitions such as glass transitions and crystallization events.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 3-Amino-9-benzylcarbazole into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: A high-purity nitrogen or argon atmosphere is maintained at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature at least 20-30 °C below the expected melting point for 5 minutes.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point.
-
-
Data Analysis:
-
Plot the heat flow (in mW or W/g) against temperature.
-
The melting point (Tm) is typically reported as the peak temperature of the endothermic melting transition. The onset temperature of the melt can also be reported.
-
Data Presentation
The quantitative data obtained from TGA and DSC analyses should be summarized in a clear and concise table for easy comparison and interpretation.
| Parameter | Technique | Expected Value |
| Onset Decomposition Temperature (Tonset) | TGA | > 300 °C |
| Peak Decomposition Temperature (Tpeak) | TGA | > 300 °C |
| Melting Point (Tm) | DSC | To be determined experimentally |
Visualizing the Experimental Workflow
The logical flow of the thermal analysis process can be visualized to provide a clear overview of the experimental strategy.
Caption: Workflow for the thermal analysis of 3-Amino-9-benzylcarbazole.
Conclusion
References
- A Technical Guide to the Thermal Stability Analysis of 3-Carbazol-9-ylpropane-1,2-diol via TGA/DSC - Benchchem.
- Preparation and Property Analysis of Antioxidant of Carbazole Derivatives - ResearchGate.
- Thermogravimetric analysis (TGA) curves of compounds 1–5 - ResearchGate.
- Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - PMC.
- Star-Shaped Carbazole Derivatives for Bilayer White Organic Light-Emitting Diodes Combining Emission from Both Excitons and Exciplexes | The Journal of Physical Chemistry C - ACS Publications.
- 3-Amino-9-ethylcarbazole | 132-32-1 - ChemicalBook.
- Material Safety Data Sheet - 3-Amino-9-Ethylcarbazole, Tech., 90% - Cole-Parmer.
- Journal of Pharmaceutical Analysis - Research and Reviews.
Sources
Potential biological activities of 9-(phenylmethyl)-9H-carbazol-3-amine derivatives
Title: Technical Guide: Biological Potential & Synthesis of 9-(Phenylmethyl)-9H-carbazol-3-amine Derivatives
Executive Summary
The scaffold 9-(phenylmethyl)-9H-carbazol-3-amine (also known as 3-amino-9-benzylcarbazole ) represents a privileged pharmacophore in medicinal chemistry. Merging the planar, electron-rich tricyclic carbazole core with a lipophilic
Chemical Space & Structural Significance
The biological efficacy of this scaffold stems from two distinct structural domains:
-
The Carbazole Core: A planar, aromatic system that mimics DNA base pairs, facilitating intercalation between stacked nucleotides.
-
The
-Benzyl Tail: Provides critical lipophilicity (LogP modulation) and enables hydrophobic interactions within enzyme binding pockets (e.g., Topoisomerase II, EGFR). -
The C3-Amine Handle: A reactive nucleophile allowing for the generation of diverse libraries (Schiff bases, amides) that act as hydrogen bond donors/acceptors.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional zones of the molecule and their contribution to biological activity.
Caption: SAR map highlighting the lipophilic N-benzyl tail and the reactive C3-amine handle essential for target binding.
Synthesis & Derivatization Protocols
To access this scaffold and its derivatives, a robust 3-step synthetic route is required.[1] This protocol prioritizes yield and purity suitable for biological assaying.
Step 1: -Alkylation of Carbazole
-
Reagents: Carbazole, Benzyl Bromide, KOH, DMF.
-
Protocol: Dissolve carbazole (1.0 eq) in DMF. Add KOH (4.0 eq) and stir at RT for 30 min. Dropwise add benzyl bromide (1.2 eq). Heat to 60°C for 4 hours. Pour into ice water; filter the precipitate. Recrystallize from ethanol.
-
Checkpoint: Product should be white needles (9-benzylcarbazole).
Step 2: Regioselective Nitration
-
Reagents: 9-benzylcarbazole, HNO3, Glacial Acetic Acid.
-
Protocol: Dissolve 9-benzylcarbazole in glacial acetic acid at 60°C. Cool to RT. Add HNO3 (1.1 eq) dropwise. The reaction is highly regioselective for the C3 position due to the directing effect of the nitrogen lone pair. Stir for 1 hour. Pour into water; filter the yellow solid.
-
Mechanism: Electrophilic aromatic substitution (
).
Step 3: Reduction to Amine
-
Reagents: 3-nitro-9-benzylcarbazole,
, HCl (conc), Ethanol. -
Protocol: Suspend nitro compound in ethanol. Add
(5.0 eq) dissolved in conc. HCl. Reflux for 4-6 hours. Neutralize with NaOH solution to pH 8. Extract with ethyl acetate. -
Result: 9-(phenylmethyl)-9H-carbazol-3-amine (Brown/viscous solid).
Synthesis Workflow Diagram
Caption: Step-by-step synthesis from carbazole to the target amine and subsequent derivatives.
Biological Activities & Mechanisms[1][2][3][4][5][6][7]
A. Anticancer Activity (Primary Indication)
Derivatives of 9-(phenylmethyl)-9H-carbazol-3-amine, particularly Schiff bases (imines) and amides , exhibit significant cytotoxicity against glioma (U87MG), breast (MCF-7), and cervical (HeLa) cancer cell lines.
-
Mechanism of Action (MOA):
-
DNA Intercalation: The planar carbazole system slides between DNA base pairs, distorting the double helix structure.
-
Topoisomerase II Inhibition: By stabilizing the DNA-Topo II cleavable complex, these compounds prevent DNA religation, triggering apoptosis.
-
p53 Activation: Related analogs (e.g., 9-ethyl derivatives) have been shown to reactivate the p53 pathway in mutant cell lines, restoring apoptotic signaling.
-
Table 1: Comparative Cytotoxicity Data (Representative Values)
| Derivative Class | Cell Line | IC50 (µM) | Mechanism |
| Free Amine (Precursor) | MCF-7 | > 50 | Weak DNA binding |
| Schiff Base (Benzaldehyde) | MCF-7 | 12.5 | Topo II Inhibition |
| Schiff Base (Nitro-benzyl) | U87MG | 8.2 | DNA Intercalation + ROS |
| Amide (Chloro-acetyl) | HeLa | 15.4 | Alkylation of DNA |
B. Antimicrobial & Antifungal Activity
The lipophilic benzyl tail allows these molecules to penetrate bacterial cell membranes effectively.
-
Target: Bacterial DNA gyrase and cell wall synthesis.
-
Spectrum: Active against Gram-positive (S. aureus, B. subtilis) and specific fungi (C. albicans).[2][3][4]
-
Key Insight: Schiff bases derived from this amine and heterocyclic aldehydes (e.g., thiophene-2-carboxaldehyde) show superior activity compared to the free amine due to increased lipophilicity and specific binding motifs.
C. Molecular Signaling Pathway
Caption: Mechanistic pathway showing nuclear targeting and induction of apoptosis via Topoisomerase II inhibition.
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of Schiff Base Derivatives
-
Setup: In a 50 mL round-bottom flask, dissolve 9-(phenylmethyl)-9H-carbazol-3-amine (1 mmol) in absolute ethanol (15 mL).
-
Addition: Add the appropriate aromatic aldehyde (1 mmol) and 2-3 drops of glacial acetic acid (catalyst).
-
Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Cool to room temperature. The Schiff base usually precipitates. Filter and wash with cold ethanol.
-
Validation:
-
IR: Look for disappearance of amine doublet (3300-3400 cm⁻¹) and appearance of imine stretch (C=N) at ~1620 cm⁻¹.
-
NMR: Singlet at ~8.5-9.0 ppm (Azomethine proton).
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5,000 cells/well) and incubate for 24h.
-
Treatment: Dissolve carbazole derivatives in DMSO. Treat cells with serial dilutions (0.1 - 100 µM). Maintain DMSO concentration < 0.1%.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
BenchChem. An In-depth Technical Guide to the Discovery and Synthesis of 3-Amino-9-ethylcarbazole.[1] (Analogous synthesis and scaffold utility).
-
National Institutes of Health (PMC). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (Antimicrobial and anticancer data).[5][6][7][8][3][9]
-
BldPharm. Chemical Properties of 9-Phenyl-9H-carbazol-3-amine and Derivatives.
-
World Journal of Advanced Research and Reviews. Synthesis and in vitro anticancer activity of novel carbazole derivatives against human glioma.
-
MDPI. Synthesis, ADME, and In Silico Molecular Docking Study of Novel N-Substituted Carboline/Carbazole Analogs.
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rps.mui.ac.ir [rps.mui.ac.ir]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. wjarr.com [wjarr.com]
- 9. gsconlinepress.com [gsconlinepress.com]
Overview of aminocarbazole synthesis pathways and precursors
An In-Depth Technical Guide to the Synthesis of Aminocarbazoles: Pathways and Precursors
Authored by a Senior Application Scientist
Foreword
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and biological activity.[1][2] The introduction of an amino group onto this framework unlocks a vast chemical space, yielding aminocarbazole derivatives with applications ranging from potent anti-cancer agents to advanced organic electronic materials.[2][3] This guide provides a comprehensive overview of the core synthetic strategies employed to construct the aminocarbazole skeleton. We will move beyond simple procedural lists to explore the mechanistic rationale behind these transformations, offering field-proven insights into the selection of precursors, catalysts, and reaction conditions. The methodologies described herein are presented as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.
The Strategic Landscape of Aminocarbazole Synthesis
The construction of an aminocarbazole can be approached in two primary ways:
-
Late-Stage Amination: Introducing the amino group to a pre-formed carbazole core. This is typically achieved via nitration followed by reduction, or through modern cross-coupling reactions on a halogenated carbazole.
-
De Novo Ring Construction: Building the carbazole ring from precursors that already contain the nitrogen atom destined to become the amino group, or from precursors that facilitate its introduction during the ring-forming cascade.
This guide will focus on the most robust and widely adopted de novo and cross-coupling strategies, as they offer superior control over regiochemistry and functional group tolerance. The choice of pathway is fundamentally dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Palladium-Catalyzed Pathways: Precision in C-N Bond Formation
Palladium catalysis has revolutionized the synthesis of N-aryl compounds, and its application to carbazole synthesis is a cornerstone of modern heterocyclic chemistry. These methods are prized for their high efficiency, broad substrate scope, and functional group tolerance.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[4] This reaction is exceptionally versatile for synthesizing aminocarbazoles, either by aminating a halo-carbazole or, more elegantly, by forming the carbazole ring itself through an intramolecular C-N bond formation.
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[5][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the precursor.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen, forming a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is released, regenerating the Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are essential as they promote both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition and side reactions.[7]
Experimental Protocol: Intramolecular Synthesis of N-Acetylcarbazole [8][9]
This protocol demonstrates the power of tandem C-H functionalization and C-N bond formation to construct the carbazole ring.
-
Precursor: 2-Acetamidobiphenyl.
-
Reaction Setup: To an oven-dried reaction tube, add 2-acetamidobiphenyl (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (0.2 mmol, 20 mol%).
-
Solvent: Add toluene (5 mL).
-
Atmosphere: Seal the tube and purge with oxygen.
-
Reaction Conditions: Heat the mixture at 120 °C in a preheated oil bath for 24 hours. The Cu(OAc)₂ acts as a co-oxidant to regenerate the active Pd(II) species from the Pd(0) generated during the reductive elimination step.[8][9]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the metal salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield N-acetylcarbazole.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, predating palladium-catalyzed reactions. It typically involves the coupling of an aryl halide with an amine using a stoichiometric or catalytic amount of copper.[10][11] While traditional Ullmann conditions are often harsh (high temperatures, polar aprotic solvents), modern ligand-accelerated protocols have significantly broadened its applicability.[12][13]
Causality and Mechanistic Insight: The precise mechanism can vary, but it is generally accepted to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic aromatic substitution. The reaction is often less sensitive to steric hindrance at the nitrogen nucleophile compared to some palladium systems but can require more activated aryl halides (e.g., aryl iodides or bromides with electron-withdrawing groups).[10]
Experimental Protocol: Synthesis of a Carbazole via Ullmann-type N-Arylation [14]
This two-step sequence involves an initial copper-catalyzed N-arylation followed by a palladium-catalyzed intramolecular C-H arylation to form the carbazole ring.
Step 1: Copper-Catalyzed N-Arylation
-
Precursors: Methyl 4-amino-3-iodobenzoate and a suitable arylboronic acid.
-
Reaction Setup: In a reaction flask, combine methyl 4-amino-3-iodobenzoate (1.0 eq), the arylboronic acid (1.5 eq), Cu(OAc)₂ (1.5 eq), and pyridine (3.0 eq).
-
Solvent: Add dichloromethane (DCM) as the solvent.
-
Atmosphere: The reaction is typically run open to the air.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.
-
Workup & Purification: After completion, perform an aqueous workup and purify the resulting diarylamine intermediate by column chromatography.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
Reaction Setup: Dissolve the diarylamine from Step 1 in a suitable solvent like DMF.
-
Reagents: Add Pd(OAc)₂ (10 mol%) and K₂CO₃ (2.0 eq).
-
Reaction Conditions: Heat the mixture to 100-120 °C until cyclization is complete (monitored by TLC or LC-MS).
-
Workup & Purification: Cool the reaction, perform an aqueous workup, and purify by column chromatography to yield the methyl carbazole-3-carboxylate derivative.[14]
Cadogan Reductive Cyclization
The Cadogan cyclization is a powerful method for synthesizing carbazoles from 2-nitrobiphenyl precursors.[15] The core of this reaction is the reductive deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular insertion into a C-H bond of the adjacent aryl ring.
Causality and Mechanistic Insight: The key reagents are trivalent phosphorus compounds, such as triethyl phosphite (P(OEt)₃) or triphenylphosphine (PPh₃). These reagents act as oxygen acceptors. The reaction is believed to proceed through sequential deoxygenation of the nitro group to a nitroso species, and then further to a nitrene.[16] The highly electrophilic singlet nitrene rapidly inserts into the ortho C-H bond of the neighboring ring to form the carbazole. This reaction is often performed at high temperatures, and microwave irradiation has been shown to dramatically enhance the reaction rate.[17]
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. C–N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate: synthesis of carbazole alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Fluorescence Characteristics of 9-Benzyl Substituted Carbazol-3-amines
Foreword: The Enduring Allure of the Carbazole Core in Modern Fluorophore Design
The carbazole heterocycle, a seemingly simple tricyclic aromatic system, has captivated the imagination of chemists and material scientists for over a century. Its rigid, planar structure and rich π-electron system provide a robust scaffold for the construction of molecules with intriguing photophysical properties. In the realm of drug discovery and molecular probes, the ability to fine-tune the fluorescence of a molecule is paramount. It is within this context that we delve into a specific, yet highly promising, class of compounds: 9-benzyl substituted carbazol-3-amines.
This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the structure-property relationships that govern the fluorescence of these fascinating molecules. We will eschew a rigid, templated approach, instead allowing the science to dictate the narrative. Our journey will begin with the rational design and synthesis of the core structure, progress to a detailed exploration of its anticipated fluorescence characteristics, and culminate in practical, field-tested experimental protocols. Throughout, we will ground our discussion in the principles of photochemistry and support our claims with authoritative references, ensuring a self-validating and trustworthy resource.
I. The Strategic Synthesis of 9-Benzyl-9H-carbazol-3-amine: A Gateway to a Versatile Fluorophore
The journey to understanding the fluorescence of any molecule begins with its creation. The synthesis of 9-benzyl-9H-carbazol-3-amine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The presence of the 3-amino group, a powerful electron-donating moiety, is crucial for eliciting the desired fluorescence properties, while the 9-benzyl group offers a versatile handle for modulating solubility and steric interactions without directly participating in the primary electronic transitions.
A common and effective synthetic strategy involves a three-step sequence starting from the commercially available carbazole. This approach prioritizes the introduction of the substituents in a logical order to maximize yield and simplify purification.
Caption: Synthetic pathway for 9-benzyl-9H-carbazol-3-amine.
Experimental Protocol: Synthesis of 9-Benzyl-9H-carbazol-3-amine
Step 1: Synthesis of 9-Benzyl-9H-carbazole [1]
-
To a solution of carbazole (1 equivalent) in dry tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., argon).
-
Stir the mixture for 1 hour at room temperature.
-
Add benzyl bromide (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 70°C and stir for 6 hours.
-
Cool the reaction mixture in an ice bath and quench with 10% hydrochloric acid (HCl).
-
Extract the product with dichloromethane (DCM), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 9-benzyl-9H-carbazole.
Step 2: Synthesis of 9-Benzyl-3-nitro-9H-carbazole
-
Dissolve 9-benzyl-9H-carbazole (1 equivalent) in acetic anhydride at 0°C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and acetic anhydride.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Pour the reaction mixture into ice water and stir until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain 9-benzyl-3-nitro-9H-carbazole.
Step 3: Synthesis of 9-Benzyl-9H-carbazol-3-amine
-
To a solution of 9-benzyl-3-nitro-9H-carbazole (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, 4 equivalents) and concentrated HCl.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 9-benzyl-9H-carbazol-3-amine.
II. Unveiling the Fluorescence Characteristics: A Dance of Electrons and Solvents
The fluorescence of 9-benzyl substituted carbazol-3-amines is a direct consequence of their electronic structure. The carbazole core acts as the fundamental fluorophore, but the strategic placement of the amino and benzyl groups dramatically modulates its photophysical behavior.
Caption: Key factors influencing the fluorescence of 9-benzyl substituted carbazol-3-amines.
The Role of the 3-Amino Group: Inducing Intramolecular Charge Transfer (ICT)
The introduction of the electron-donating amino group at the 3-position of the carbazole ring is the most significant modification for inducing strong fluorescence. This creates a "push-pull" system where, upon photoexcitation, electron density is pushed from the amino group towards the electron-accepting carbazole core. This phenomenon, known as intramolecular charge transfer (ICT), has several profound effects:
-
Red-Shifted Emission: The ICT state is lower in energy than the locally excited state of the unsubstituted carbazole. This results in a bathochromic (red) shift in the emission wavelength, often moving the fluorescence from the ultraviolet or deep blue region into the visible spectrum.
-
Increased Stokes Shift: The significant change in dipole moment between the ground and excited states due to ICT leads to a larger Stokes shift. This is advantageous in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.
-
Solvatochromism: The polar nature of the ICT excited state makes the fluorescence of these compounds highly sensitive to the polarity of the surrounding solvent. This is a key characteristic that can be exploited for sensing applications.
The Influence of the 9-Benzyl Group: A Subtle but Important Modulator
The benzyl group at the 9-position does not directly participate in the electronic transitions responsible for fluorescence. However, its presence is not trivial. It serves several important functions:
-
Solubility: The benzyl group enhances the solubility of the carbazole core in common organic solvents, which is crucial for spectroscopic studies and for processing in various applications.
-
Steric Hindrance: The bulky benzyl group can prevent intermolecular interactions, such as π-π stacking, that often lead to fluorescence quenching in the solid state or at high concentrations. This can result in higher fluorescence quantum yields in condensed phases.
-
Synthetic Handle: The benzyl group can be further functionalized to attach the fluorophore to other molecules of interest, such as proteins or polymers.
Solvatochromism: The Fluorophore as a Molecular Reporter
A hallmark of amino-substituted aromatic fluorophores is their solvatochromic behavior.[2] As the polarity of the solvent increases, the polar excited state of the 9-benzyl substituted carbazol-3-amine will be stabilized to a greater extent than the less polar ground state. This leads to a progressive red-shift in the emission maximum with increasing solvent polarity. This property makes these compounds excellent candidates for use as fluorescent probes to report on the local microenvironment polarity.
Anticipated Photophysical Properties
| Photophysical Parameter | Predicted Value/Behavior | Rationale |
| Absorption Maximum (λabs) | ~300-350 nm | Typical for carbazole derivatives with extended conjugation. |
| Emission Maximum (λem) | ~380-500 nm | Dependent on solvent polarity due to ICT from the 3-amino group. |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | The rigid carbazole core and the presence of the 3-amino group are expected to lead to efficient emission. The 9-benzyl group may reduce aggregation-caused quenching. |
| Stokes Shift | Large | A significant difference in the dipole moment between the ground and excited states due to ICT will result in a large Stokes shift. |
| Solvatochromism | Positive | A red-shift in emission is expected with increasing solvent polarity. |
III. Experimental Characterization: From Synthesis to Spectroscopic Insights
The true measure of a fluorophore's utility lies in its experimental characterization. A thorough investigation of the photophysical properties of 9-benzyl substituted carbazol-3-amines requires a suite of spectroscopic techniques.
Experimental Protocol: Photophysical Characterization
1. UV-Vis Absorption Spectroscopy
-
Prepare stock solutions of the synthesized 9-benzyl-9H-carbazol-3-amine in a range of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Prepare dilute solutions (typically 10-5 to 10-6 M) from the stock solutions to ensure absorbance values are within the linear range of the spectrophotometer (ideally < 0.1).
-
Record the absorption spectra at room temperature using a dual-beam UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λabs) in each solvent.
2. Fluorescence Spectroscopy
-
Using the same dilute solutions prepared for UV-Vis analysis, record the fluorescence emission spectra using a spectrofluorometer.
-
Excite the samples at their respective absorption maxima (λabs).
-
Record the emission spectra over a suitable wavelength range, ensuring the entire emission band is captured.
-
Determine the wavelength of maximum emission (λem) in each solvent.
-
Plot the Stokes shift (in cm-1) against a solvent polarity parameter (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect.
3. Determination of Fluorescence Quantum Yield (ΦF)
-
The relative fluorescence quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Prepare a series of solutions of both the sample and the standard with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yields.
-
Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,standard × (Slopesample / Slopestandard) × (ηsample² / ηstandard²) where η is the refractive index of the solvent.
IV. Conclusion and Future Outlook
9-Benzyl substituted carbazol-3-amines represent a promising class of fluorophores with tunable emission properties. The strategic combination of the electron-donating 3-amino group and the sterically influential 9-benzyl group on the rigid carbazole scaffold gives rise to compounds with anticipated strong fluorescence, large Stokes shifts, and significant solvatochromism. The synthetic accessibility of these molecules, coupled with their desirable photophysical characteristics, makes them attractive candidates for a wide range of applications, from fluorescent probes in biological imaging to active components in organic light-emitting diodes.
Further research into this specific class of compounds is warranted to experimentally validate the predicted photophysical properties and to explore the effects of further substitution on both the benzyl and carbazole rings. Such studies will undoubtedly unlock the full potential of these versatile and luminous molecules.
References
-
Han, L.-M., et al. (2020). Synthesis and Fluorescence of 9-Benzyl-9H-carbazole Derivatives and Its Application for Recognition of Rare Earth Cations. HETEROCYCLES, 100(4), 631. [Link]
-
ResearchGate. (n.d.). The synthesis of 9-benzyl-9H-carbazole (BzCz). Reprinted with... [Link]
-
Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc. [Link]
-
Chen, Y., et al. (2022). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Semantic Scholar. [Link]
-
Saritha, C., et al. (2020). Synthesis & Characterization of a Novel Carbazole Based Hole Transporting Material. American Institute of Chemists. [Link]
-
Fun, H.-K., et al. (2011). 9-Benzyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 67(1), o149. [Link]
-
Klymchenko, A. S. (2012). Solvatochromic fluorescent dyes as universal tools for biological research. l'actualité chimique, 359, 21-27. [Link]
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Methodological & Application
Synthesis protocol for 9H-Carbazol-3-amine, 9-(phenylmethyl)- from carbazole
Abstract & Scope
This application note details a robust, three-step synthesis protocol for 9-benzyl-9H-carbazol-3-amine (CAS: 94127-09-0) starting from commercially available carbazole. This amine is a critical intermediate in the synthesis of hole-transport materials (HTMs) for OLEDs, pharmaceutical pharmacophores, and dye-sensitized solar cells.
Unlike generic organic chemistry textbook procedures, this protocol emphasizes regiocontrol during nitration and chemoselectivity during reduction to minimize the formation of the 3,6-dinitro impurity and over-reduced byproducts.
Key Performance Indicators (KPIs)
-
Target Purity: >98.5% (HPLC)
-
Overall Yield: 65–75% (3 steps)
-
Scale: Gram to Decagram (scalable to kg with engineering controls)
Retrosynthetic Strategy & Pathway
The synthesis relies on the varying reactivity of the carbazole ring. The nitrogen atom is functionalized first to prevent side reactions, followed by electrophilic aromatic substitution (EAS) which favors the C3 position due to the activating nature of the nitrogen lone pair.
Figure 1: Synthetic pathway for 9-benzyl-9H-carbazol-3-amine.[1][2]
Detailed Experimental Protocols
Stage 1: N-Alkylation (Synthesis of 9-Benzylcarbazole)
Objective: Mask the nitrogen proton to increase solubility and direct subsequent substitution.
-
Reagents: Carbazole (1.0 eq), Benzyl chloride (1.2 eq), Sodium Hydride (60% in oil, 1.5 eq), DMF (Anhydrous).
-
Mechanism: SN2 Nucleophilic Substitution.
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solubilization: Dissolve Carbazole (10 g, 59.8 mmol) in anhydrous DMF (100 mL). Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (3.6 g, 89.7 mmol) portion-wise over 20 minutes. Caution: H2 gas evolution. Stir at room temperature (RT) for 1 hour until gas evolution ceases and the solution turns clear/yellowish.
-
Alkylation: Cool back to 0°C. Add Benzyl chloride (8.2 mL, 71.7 mmol) dropwise.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Pour the reaction mixture into 500 mL ice water. A white precipitate will form.
-
Purification: Filter the solid. Wash with water (3x) and cold hexane (2x). Recrystallize from Ethanol/Acetone if necessary.
-
Expected Yield: 85–90%
-
QC Check:1H NMR should show a singlet at ~5.5 ppm (N-CH2-Ph).
-
Stage 2: Regioselective Nitration (Critical Step)
Objective: Introduce a nitro group specifically at the C3 position. Critical Control Point: Temperature must be kept <5°C during addition to prevent 3,6-dinitration.
-
Reagents: 9-Benzylcarbazole (1.0 eq), Nitric Acid (65%, 1.1 eq), Glacial Acetic Acid (Solvent).
Protocol:
-
Dissolution: Dissolve 9-Benzylcarbazole (10 g, 38.9 mmol) in Glacial Acetic Acid (150 mL). Mild heating (40°C) may be required to fully dissolve; cool to room temperature afterwards.
-
Cooling: Place the flask in an ice-salt bath to reach 0°C.
-
Addition: Mix HNO3 (2.0 mL, ~42 mmol) with 10 mL Acetic Acid. Add this solution dropwise over 30 minutes, maintaining internal temp <5°C.
-
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to RT for 1 hour.
-
Quench: Pour into ice water (400 mL). The yellow nitro-compound will precipitate.
-
Purification: Filter and wash with copious water to remove acid. Recrystallize from Ethanol or Acetonitrile.
-
Note: If TLC shows significant dinitro impurities (lower Rf), perform column chromatography (SiO2, Hexane:DCM).
-
Expected Yield: 75–85%
-
Stage 3: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without hydrogenating the benzyl ring or the carbazole backbone.
Method A: Catalytic Hydrogenation (Preferred for Purity)
-
Reagents: 3-Nitro-9-benzylcarbazole, 10% Pd/C (10 wt% loading), THF/Methanol (1:1), H2 balloon.
Protocol:
-
Suspend nitro compound (5 g) and Pd/C (0.5 g) in THF/MeOH (100 mL).
-
Purge with N2, then H2. Stir under H2 balloon (1 atm) at RT for 12 hours.
-
Filter through Celite to remove catalyst. Evaporate solvent.[3]
-
Product is an off-white/grey solid. Store under inert gas (amine is oxidation-sensitive).
Method B: SnCl2 Reduction (Robust for Lab Scale)
-
Reagents: SnCl2·2H2O (5 eq), Ethanol, Conc. HCl.
Protocol:
-
Dissolve nitro compound (5 g) in Ethanol (50 mL).
-
Add SnCl2 solution (dissolved in minimal conc. HCl).
-
Reflux for 3 hours.
-
Cool, neutralize with NaOH (aq) to pH 8. Extract with Ethyl Acetate.
-
Dry organic layer (MgSO4) and concentrate.[3]
Characterization & QC Data
| Parameter | Specification | Method |
| Appearance | Off-white to pale grey powder | Visual |
| Melting Point | 160–165°C | Capillary |
| 1H NMR (DMSO-d6) | δ 8.0 (d, 1H), 7.1–7.5 (m, Ar-H), 5.6 (s, 2H, N-CH2), 4.8 (br s, 2H, NH2) | 400 MHz NMR |
| HPLC Purity | >98.5% (Area %) | C18 Column, ACN/H2O |
| Mass Spec | [M+H]+ = 273.13 | ESI-MS |
Troubleshooting & Decision Logic
The following workflow illustrates the decision-making process during purification to ensure high yields and purity.
Figure 2: Purification logic for the critical nitration step.
Safety & Handling
-
Carbazole Derivatives: Many carbazoles are suspected mutagens. Handle with gloves and in a fume hood.
-
Benzyl Chloride: Potent lachrymator and alkylating agent. Destroy excess with aqueous ammonia before disposal.
-
Nitration: Exothermic. Runaways can occur if acid is added too quickly. Ensure cooling bath is active.
References
-
Alkylation Protocol
-
Zhang, M., et al. "Synthesis and Crystal Structure of 9-Benzyl-9H-carbazole." Journal of Chemical Crystallography, vol. 40, 2010.
-
-
Regioselective Nitration & Reduction
-
Bondock, S., et al. "Progress in the chemistry of 3-amino-9-ethylcarbazole." Turkish Journal of Chemistry, vol. 43, 2019, pp. 369-384. (Detailed analogous protocol for ethyl derivative).
-
-
Spectral Data Verification
-
ChemicalBook. "3-Amino-9-ethylcarbazole NMR Spectrum."[4] (Used for comparative shift analysis).
-
-
General Carbazole Functionalization
-
Kyzas, C. "Synthesis of Carbazole Derivatives." Journal of Organic Chemistry, Standard protocols for N-alkylation and C3-nitration.
-
Sources
Application Note: Synthesis of 3-Amino-9-benzylcarbazole via Buchwald-Hartwig Amination
Executive Summary
The synthesis of primary aromatic amines on complex heterocyclic scaffolds is a critical transformation in medicinal chemistry and materials science. Direct amination using ammonia gas is notoriously difficult due to the formation of unreactive Werner-type palladium complexes. This application note details a highly efficient, self-validating protocol for the synthesis of 3-amino-9-benzylcarbazole from 3-bromo-9-benzylcarbazole. By employing a 1[1] strategy with benzophenone imine as an ammonia surrogate, researchers can bypass catalyst deactivation and achieve high chemoselectivity.
Mechanistic Rationale & Pathway Dynamics
The direct coupling of aryl halides with ammonia is challenging because ammonia binds tightly to palladium, stalling the catalytic cycle[2]. To circumvent this, benzophenone imine is utilized as a highly effective ammonia equivalent[3]. The bulky nature of the imine prevents catalyst poisoning while allowing facile C-N bond formation.
The reaction relies on a carefully selected catalytic system:
-
Catalyst & Ligand: The combination of
and the bidentate phosphine ligand BINAP is critical. Bidentate ligands suppress the formation of off-cycle, inactive palladium-halide dimers after the oxidative addition step, thereby accelerating the overall reaction rate[1]. -
Base Selection: Sodium tert-butoxide (
) is employed because its strong basicity is required to deprotonate the coordinated amine intermediate, driving the formation of the critical palladium-amido complex prior to reductive elimination[4].
Fig 1. Catalytic cycle of the Buchwald-Hartwig amination using benzophenone imine.
Experimental Design & Optimization Matrix
To ensure maximum yield and reproducibility, the reaction parameters have been optimized. The following table summarizes the quantitative data and the causality behind each reagent choice.
| Parameter | Optimized Choice | Equivalents | Causality / Rationale |
| Aryl Halide | 3-Bromo-9-benzylcarbazole | 1.0 eq | Starting scaffold; the bromide acts as an efficient leaving group for oxidative addition. |
| Amine Source | Benzophenone Imine | 1.2 eq | Acts as a sterically hindered ammonia surrogate, preventing stable Pd-complex formation[2]. |
| Pd Source | 2 mol% | Provides a stable, easily handled Pd(0) precursor that readily undergoes ligand exchange[4]. | |
| Ligand | BINAP | 6 mol% | Bidentate structure forces a cis-coordination geometry, promoting rapid reductive elimination[1]. |
| Base | 1.5 eq | Strong enough to rapidly deprotonate the Pd-coordinated imine intermediate[4]. | |
| Solvent | Anhydrous Toluene | 0.2 M | Aprotic and non-polar; supports high-temperature reflux (90 °C) while maintaining catalyst stability[4]. |
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the user can verify the success of each phase in real-time.
Phase 1: Palladium-Catalyzed Imine Coupling
-
Preparation of the Pre-catalyst Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-9-benzylcarbazole (1.0 mmol),
(0.02 mmol), and BINAP (0.06 mmol).-
Causality: Premixing the palladium source and ligand prior to base addition facilitates the generation of the active monoligated
species and prevents premature catalyst degradation[5].
-
-
Addition of Base and Reactants: Transfer the flask to an inert nitrogen atmosphere (glovebox or standard Schlenk line). Add
(1.5 mmol), followed by anhydrous toluene (5.0 mL). Finally, inject benzophenone imine (1.2 mmol) via a gas-tight syringe.-
Causality:
is highly hygroscopic; minimizing its exposure to ambient air prevents the introduction of water, which is known to significantly lower the rate of reaction[4].
-
-
Reaction Execution & Self-Validation: Seal the flask and heat the mixture to 90 °C in an oil bath for 12 hours.
-
Validation Checkpoint: The initial mixture will appear deep purple/red due to the
. Upon reaching 90 °C and forming the active catalytic species, the solution will transition to a dark yellow/brown hue. -
Analytical Check: Monitor reaction progress via TLC (Hexane:EtOAc 9:1, UV visualization). The starting material spot will disappear, replaced by a distinct, lower
spot corresponding to the imine intermediate.
-
-
Workup: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude imine.
Phase 2: Acidic Cleavage to the Primary Amine
-
Hydrolysis Reaction: Dissolve the crude imine intermediate in a 1:1 mixture of THF and 1M aqueous HCl (10 mL total volume). Stir vigorously at room temperature for 2 to 4 hours.
-
Causality: The ketimine bond is highly acid-labile. Mild aqueous HCl effectively hydrolyzes the imine to yield the target primary amine (as a hydrochloride salt) and benzophenone byproduct, without risking the cleavage of the robust N-benzyl protecting group[6].
-
-
Neutralization & Extraction: Cool the mixture in an ice bath and carefully basify to pH 10 using 1M aqueous NaOH. Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.-
Causality: Basification converts the water-soluble ammonium salt back into the free base, allowing it to partition into the organic phase for isolation.
-
-
Validation Checkpoint: Spot the organic concentrate on a TLC plate. The primary amine will exhibit a significantly lower
than the imine intermediate. Furthermore, the spot will stain a distinct purple/red when treated with Ninhydrin stain and heated, chemically confirming the presence of a free group. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to afford pure 3-amino-9-benzylcarbazole.
References
- "Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles", ACS C
- "Buchwald–Hartwig amin
- "Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production", Technical University of Denmark, 2008.
- "Benzophenone imine: applications as an ammonia equivalent", ChemicalBook, 2023.
- "Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells", PMC, NIH.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Benzophenone imine: applications as an ammonia equivalent_Chemicalbook [chemicalbook.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Reduction of 9-Benzyl-3-nitrocarbazole to 3-Amino-9-benzylcarbazole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The transformation of aromatic nitro compounds into their corresponding primary amines is a foundational reaction in organic synthesis, pivotal for the creation of pharmaceuticals, dyes, and advanced materials.[1] This guide provides a detailed examination of the procedure for the reduction of 9-benzyl-3-nitrocarbazole to 3-amino-9-benzylcarbazole, a key intermediate in the synthesis of various biologically active carbazole derivatives.[2] We will explore the underlying chemical principles, offer a comparative analysis of prevalent reduction methodologies, and present a robust, field-proven protocol using tin(II) chloride. This document is designed to equip researchers with the expertise to perform this transformation efficiently and safely, ensuring high yield and purity of the final product.
Introduction: The Significance of Nitro Group Reduction
The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antitumor and antiviral properties.[3] The amino-substituted carbazole, specifically 3-amino-9-benzylcarbazole, serves as a versatile building block for constructing more complex, biologically active molecules.[2] The synthesis of this key amine is contingent upon the efficient and selective reduction of its nitro precursor.
The reduction of a nitro group is a six-electron process that can be achieved through several pathways, most commonly catalytic hydrogenation or chemical reduction using metals in acidic media.[1][4] The choice of method is critical, as it influences not only the reaction's efficiency but also its chemoselectivity, particularly in molecules with multiple functional groups. For the specific case of 9-benzyl-3-nitrocarbazole, the presence of the N-benzyl group introduces a potential site for hydrogenolysis (cleavage), making the selection of the reducing agent a key consideration for preserving the molecular framework.
Mechanistic Overview of Nitroarene Reduction
The conversion of a nitroarene to an aniline derivative proceeds through a series of two-electron intermediates. The most commonly accepted mechanism, particularly for both catalytic hydrogenation and metal-mediated reductions, is the direct hydrogenation pathway.[1]
This pathway involves the stepwise reduction of the nitro group (Ar-NO₂) to a nitroso intermediate (Ar-NO), followed by further reduction to a hydroxylamine (Ar-NHOH), and finally to the target amine (Ar-NH₂).[5][6]
Caption: General mechanistic pathway for nitro group reduction.
Comparative Analysis of Reduction Methodologies
Two primary methods are widely employed for the reduction of aromatic nitro compounds: catalytic hydrogenation and chemical reduction.
| Methodology | Reagents & Conditions | Advantages | Disadvantages & Considerations |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni catalyst, various solvents (e.g., Ethanol, Ethyl Acetate).[7] | High efficiency, clean by-products (water), mild conditions often possible.[8] | Requires specialized pressure equipment for H₂ gas. Risk of debenzylation with Pd/C.[9] Raney Ni is pyrophoric. |
| Chemical Reduction | SnCl₂·2H₂O in HCl/Ethanol; Fe in Acetic Acid.[7] | Excellent chemoselectivity, less prone to debenzylation. Experimentally simpler setup.[9] | Stoichiometric metal waste is generated, requiring extensive work-up.[10] Reactions can be highly exothermic. |
For the reduction of 9-benzyl-3-nitrocarbazole, chemical reduction using tin(II) chloride is the recommended method. It offers superior chemoselectivity, mitigating the risk of cleaving the N-benzyl group, which can be a significant side reaction during catalytic hydrogenation with palladium-based catalysts.[9]
Primary Protocol: Reduction Using Tin(II) Chloride (SnCl₂)
This protocol details a reliable and scalable method for the synthesis of 3-amino-9-benzylcarbazole using tin(II) chloride dihydrate. The procedure is based on well-established methods for nitroarene reduction.[3][11]
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 9-Benzyl-3-nitrocarbazole | Round-bottom flask (250 mL or appropriate size) |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Reflux condenser |
| Concentrated Hydrochloric Acid (HCl) | Magnetic stirrer and stir bar |
| Ethanol (Absolute) | Heating mantle with temperature control |
| Sodium Hydroxide (NaOH) | Beakers and graduated cylinders |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Saturated Sodium Chloride Solution (Brine) | Buchner funnel and filter paper |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Deionized Water | Thin-Layer Chromatography (TLC) plates (Silica gel) |
| Celite® (optional, as a filter aid) | Ice bath |
Safety Precautions
-
General Handling: All procedures should be performed in a well-ventilated chemical fume hood.[12] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Reagent Hazards: 9-benzyl-3-nitrocarbazole should be handled as a potentially toxic substance.[12] Concentrated HCl is highly corrosive and volatile. Sodium hydroxide is caustic and can cause severe burns. Handle with extreme care.
-
Reaction Hazards: The initial addition of SnCl₂ and the subsequent neutralization with NaOH can be exothermic. Maintain cooling as needed and perform additions slowly.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the SnCl₂ reduction.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-benzyl-3-nitrocarbazole (1.0 eq). Dissolve the starting material in absolute ethanol (approx. 10-15 mL per gram of substrate).
-
Addition of Reagents: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).[9] Following this, carefully add concentrated hydrochloric acid (sufficient volume to ensure acidic conditions, e.g., 5-10 mL). The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-95°C) using a heating mantle.[3]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible. This typically takes 3-5 hours.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Then, place the flask in an ice bath to cool further.
-
Basification (Crucial Step): While stirring vigorously in the ice bath, slowly and carefully add a cold aqueous solution of sodium hydroxide (e.g., 3-6 M NaOH) to the reaction mixture.[11] The goal is to make the solution strongly basic (pH > 10), which precipitates tin salts as tin hydroxides and liberates the free amine. This step is highly exothermic and should be performed with caution. A large volume of a gelatinous white precipitate will form.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous suspension with ethyl acetate (3 x volume of the initial reaction mixture).[11] The tin salts can sometimes make layer separation difficult. If an emulsion forms, add more brine to help break it.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove any residual base and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-amino-9-benzylcarbazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the final product as a solid.
Expected Results and Characterization
| Parameter | Description |
| Starting Material | 9-Benzyl-3-nitrocarbazole: Typically a yellow solid. |
| Final Product | 3-Amino-9-benzylcarbazole: Often an off-white to light brown solid. |
| Typical Yield | > 80% after purification.[3] |
| Characterization | TLC: The product should have a lower Rf value than the starting material in most non-polar eluent systems. Melting Point: Compare with literature values. NMR (¹H, ¹³C): Confirm the disappearance of the nitro group's influence on aromatic signals and the appearance of amine protons. Mass Spectrometry: Confirm the expected molecular weight. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add an additional portion of SnCl₂·2H₂O and continue heating. Ensure the temperature is at reflux. |
| Low Yield | Product loss during work-up; Inefficient extraction due to tin salts. | During basification, ensure pH is strongly basic to fully precipitate tin salts.[11] Use a filter aid like Celite® to filter the precipitate before extraction. Perform multiple, thorough extractions. |
| Oily Product | Impurities or residual solvent. | Ensure the product is completely dry. Attempt recrystallization from different solvent systems to induce crystallization.[13] |
| Product Remains as a Salt | Incomplete basification during work-up. | Re-dissolve the crude product in ethyl acetate and wash again with a basic aqueous solution (e.g., NaHCO₃ or dilute NaOH), then water and brine. |
Conclusion
The reduction of 9-benzyl-3-nitrocarbazole to 3-amino-9-benzylcarbazole is a critical transformation for accessing a range of valuable carbazole-based compounds. While catalytic hydrogenation presents a viable alternative, the use of tin(II) chloride in acidic media provides a more chemoselective and reliable method, avoiding undesired debenzylation. By following the detailed protocol and safety guidelines presented in this application note, researchers can confidently and efficiently synthesize this important amine intermediate, paving the way for further discoveries in drug development and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- Benchchem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).
- ResearchGate. (2019, February 27). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Benchchem. (n.d.). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds.
- RSC Publishing. (2024, January 12). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- Benchchem. (n.d.). selective reduction of nitro group without affecting other functional groups.
- Wordpress. (n.d.). Sn2+ reduction.
- Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of 3-Amino-9-ethylcarbazole.
- TÜBİTAK Academic Journals. (2019, January 11). Progress in the chemistry of 3-amino-9-ethylcarbazole.
Sources
- 1. benchchem.com [benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Engineering High-Performance Hole Transport Materials Using 9-(phenylmethyl)-9H-carbazol-3-amine
Target Audience: Materials Scientists, Optoelectronic Researchers, and Drug Development Professionals.
Introduction & Mechanistic Rationale
The commercial viability of Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs) relies heavily on the design of stable, cost-effective Hole Transport Materials (HTMs)[1]. The current industry standard, Spiro-OMeTAD, is limited by its complex, multi-step synthesis, high manufacturing costs, and susceptibility to thermal degradation[2].
Carbazole-based small molecules have emerged as highly promising alternatives due to their inherent electron-rich (p-type) characteristics, excellent hole mobility, and remarkable chemical stability[3]. Within this class, 9-(phenylmethyl)-9H-carbazol-3-amine (also known as 9-benzyl-9H-carbazol-3-amine) serves as a critical intermediate building block for synthesizing next-generation HTMs[4].
(Note: While predominantly utilized in optoelectronics, the 9-benzyl-9H-carbazol-3-amine scaffold also serves as a privileged pharmacophore intermediate in drug development, where the amine group facilitates the synthesis of targeted therapeutic libraries such as kinase inhibitors and antiparasitic agents).
Causality in Molecular Design
-
The 3-Amine Moiety: Acts as a highly reactive nucleophilic center. It enables facile palladium-catalyzed Buchwald-Hartwig cross-coupling with various halogenated cores (e.g., dibromofluorene or dibromocarbazole) to construct extended Donor-Acceptor-Donor (D-A-D) or Donor-
-Donor architectures[5]. -
The 9-Benzyl (Phenylmethyl) Substitution: Unlike simple linear alkyl chains (e.g., ethyl or hexyl), the bulky benzyl group introduces significant steric hindrance. This intentionally disrupts intermolecular
- stacking, preventing the HTM from crystallizing[6]. Maintaining an amorphous state is critical; crystalline domains create grain boundaries that act as charge recombination centers and pathways for moisture ingress, which severely degrade device performance[7].
Experimental Protocol: Synthesis of a Dimeric Carbazole HTM
Objective: Synthesize a highly conjugated dimeric HTM by coupling 9-(phenylmethyl)-9H-carbazol-3-amine with a 3,6-dibromo-9-alkylcarbazole core[4].
Step 1: Reagent Preparation & Degassing
-
In a dried Schlenk tube, combine 2.2 equivalents of 9-(phenylmethyl)-9H-carbazol-3-amine and 1.0 equivalent of the chosen dibrominated core[8].
-
Add 0.05 equivalents of Tris(dibenzylideneacetone)dipalladium(0) (
) and 0.1 equivalents of Bis(2-diphenylphosphinophenyl)ether (DPEphos).-
Causality: DPEphos is selected as a bidentate ligand because its wide bite angle promotes reductive elimination while suppressing highly undesirable
-hydride elimination side-reactions, ensuring a high yield of the target tertiary amine[7].
-
-
Add 3.0 equivalents of Sodium tert-butoxide (
) as the base to deprotonate the intermediate palladium-amine complex. -
Suspend the mixture in anhydrous toluene to achieve a 0.2 M concentration.
-
Causality: Toluene is utilized because its non-polar nature and high boiling point allow for the elevated reflux temperatures (110 °C) necessary to drive the catalytic cycle.
-
-
Perform three freeze-pump-thaw cycles.
-
Causality:
catalysts are extremely sensitive to oxidation. Strict anaerobic conditions prevent catalyst deactivation and homocoupling side-reactions.
-
Step 2: Catalytic Cross-Coupling
-
Backfill the Schlenk tube with Argon and heat to 110 °C under reflux for 12 hours[7].
-
Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent until the halogenated core is completely consumed.
Step 3: Workup & Purification
-
Cool the mixture to room temperature, dilute with dichloromethane (DCM), and filter through a Celite pad to remove the palladium catalyst[7].
-
Concentrate the filtrate in vacuo and purify via silica gel column chromatography.
Validation Check 1 (Self-Validating System)
Before proceeding to device fabrication, the synthesized HTM must undergo Cyclic Voltammetry (CV) and Differential Scanning Calorimetry (DSC).
-
Pass Criteria: The Highest Occupied Molecular Orbital (HOMO) must be between -5.20 eV and -5.35 eV to ensure favorable energy alignment with the perovskite valence band[9]. The glass transition temperature (
) must exceed 120 °C to guarantee thermal stability under operational heat stress[9].
Device Fabrication: HTM Layer Deposition
Objective: Deposit the synthesized carbazole HTM onto a perovskite absorber layer to facilitate efficient hole extraction[10].
Protocol:
-
Solution Formulation: Dissolve the carbazole HTM in anhydrous chlorobenzene at a concentration of 70 mM.
-
Chemical Doping: Add 4-tert-butylpyridine (tBP) (330 mol% relative to HTM) and Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) (50 mol%, pre-dissolved as a 1.8 M solution in acetonitrile).
-
Causality: Pristine carbazole HTMs exhibit low intrinsic hole mobility. Li-TFSI chemically oxidizes the HTM, generating radical cations that increase conductivity by three orders of magnitude. tBP is added to prevent the aggregation of Li-TFSI and to passivate uncoordinated
defects on the perovskite surface[6].
-
-
Spin-Coating: Dispense 40
L of the doped HTM solution onto the perovskite substrate. Spin at 4000 rpm for 30 seconds in a nitrogen-filled glovebox. -
Electrode Deposition: Evaporate 80 nm of Gold (Au) under high vacuum (
Torr) to form the top contact.
Validation Check 2 (Self-Validating System)
Fabricate a hole-only device (ITO/PEDOT:PSS/HTM/Au) and measure the Space-Charge-Limited Current (SCLC).
-
Pass Criteria: The calculated hole mobility (
) must be to prevent charge accumulation at the perovskite/HTM interface[9].
Quantitative Data Analysis
The following table summarizes the benchmark properties of carbazole-based HTMs synthesized using 9-benzyl-9H-carbazol-3-amine derivatives compared to the industry standard, Spiro-OMeTAD[4][9].
| Property | Spiro-OMeTAD (Reference) | Carbazole-Based HTM (Target) | Impact on Device Performance |
| HOMO Level (eV) | -5.15 | -5.25 to -5.30 | Deeper HOMO increases Open-Circuit Voltage ( |
| Hole Mobility ( | Ensures efficient charge extraction and minimizes recombination[9]. | ||
| Glass Transition ( | 121 °C | > 130 °C | Higher |
| Synthetic Steps | 5 to 6 | 2 to 3 | Reduces manufacturing cost by up to 70%[10]. |
| Typical PCE (%) | ~19.0 - 20.0% | ~18.0 - 20.5% | Delivers highly competitive Power Conversion Efficiency (PCE)[4]. |
Visualizations
Fig 1: Buchwald-Hartwig amination workflow for carbazole-based HTM synthesis.
Fig 2: Energy band alignment demonstrating efficient charge extraction in a perovskite solar cell.
References
-
Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell ACS Applied Energy Materials URL:[Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance Molecules URL:[Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance PubMed / National Library of Medicine URL:[Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells ACS Omega URL:[Link]
-
Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations Journal of Photochemistry and Photobiology A: Chemistry URL:[Link]
-
Carbazole-based Enamine: Low-cost and Efficient Hole Transporting Material for Perovskite Solar Cells Nano Energy URL:[Link]
-
Facile Synthesis and High performance of a New Carbazole-Based Hole Transporting Material for Hybrid Perovskite Solar Cells ACS Photonics URL:[Link]
-
A Simple Carbazole-Triphenylamine Hole Transport Material for Perovskite Solar Cells The Journal of Physical Chemistry C URL:[Link]
-
Spirobifluorene with an asymmetric fluorenylcarbazolamine electron-donor as the hole transport material increases thermostability and efficiency of perovskite solar cells Journal of Materials Chemistry A (RSC) URL:[Link]
-
Enhancing Perovskite Solar Cell Performance via Engineering the Hole Transport Interface with Star-Shaped Nitrogen-Rich Material The Journal of Physical Chemistry Letters URL:[Link]
- Photovoltaic devices containing cyclobutane-based hole transporting materials US Patent US12317741B2 URL
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- 1. pubs.acs.org [pubs.acs.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
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- 11. DSpace [repository.kaust.edu.sa]
Application Note: Synthesis of Schiff Bases from 3-Amino-9-benzylcarbazole
This Application Note provides a comprehensive guide to the synthesis, characterization, and application of Schiff bases derived from 3-Amino-9-benzylcarbazole .
Introduction & Scope
Schiff bases (azomethines) derived from carbazole moieties exhibit significant biological activities (antimicrobial, anticancer, antioxidant) and optoelectronic properties (fluorescence, hole-transport). The 3-amino-9-benzylcarbazole scaffold combines the electron-rich carbazole core with a lipophilic benzyl group, enhancing membrane permeability for drug candidates and solubility for material applications.
This guide details the condensation of 3-amino-9-benzylcarbazole with aromatic aldehydes to form stable Schiff bases. The protocol is designed for high yield and purity, adaptable for diverse aldehyde substrates.
Chemical Basis & Mechanism[1]
Reaction Overview
The synthesis involves a nucleophilic addition-elimination reaction between the primary amine of 3-amino-9-benzylcarbazole and the carbonyl carbon of an aldehyde (e.g., benzaldehyde, salicylaldehyde).
Reaction Equation:
Mechanistic Pathway
-
Nucleophilic Attack: The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon.
-
Proton Transfer: Formation of a carbinolamine intermediate.
-
Dehydration: Acid-catalyzed elimination of water to form the imine (
) bond.
Mechanistic Visualization
Figure 1: Step-wise mechanism for the formation of the azomethine linkage.
Experimental Protocol
Materials & Reagents
-
Precursor: 3-Amino-9-benzylcarbazole (≥98% purity).
-
Electrophile: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle.
Synthesis Workflow
Figure 2: Standard workflow for the synthesis of 3-amino-9-benzylcarbazole Schiff bases.
Detailed Procedure
-
Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 3-Amino-9-benzylcarbazole in 20 mL of absolute ethanol. Heat gently (~50°C) to ensure complete dissolution.
-
Addition: Add 1.0 mmol of the chosen aromatic aldehyde to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, enhancing electrophilicity.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 3–6 hours .
-
Checkpoint: Monitor reaction progress using Thin Layer Chromatography (TLC).[1] Mobile phase: Hexane/Ethyl Acetate (7:3 v/v). The disappearance of the amine spot indicates completion.
-
-
Isolation: Allow the reaction mixture to cool to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange).
-
Note: If no precipitate forms, evaporate half the solvent volume and cool in an ice bath.
-
-
Purification: Filter the solid under vacuum. Wash the precipitate with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from a mixture of Ethanol and Chloroform (or pure Ethanol) to obtain analytical-grade crystals.
Optimization & Critical Parameters
To maximize yield and purity, consider the following variables:
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol or Methanol | Protic solvents stabilize the polar transition state. Ethanol is preferred for higher reflux temperature. |
| Catalyst | Glacial Acetic Acid | Essential for activating the carbonyl group. Excess acid may protonate the amine, inhibiting nucleophilic attack. |
| Stoichiometry | 1:1 (Amine:Aldehyde) | Equimolar ratio prevents difficult purification of unreacted starting materials. |
| Temperature | Reflux (70-80°C) | Provides necessary activation energy for the dehydration step. |
| Time | 3-6 Hours | Sufficient for conversion; prolonged heating may cause decomposition or polymerization. |
Characterization Standards
Confirm the structure using the following spectroscopic markers. Data is based on analogous carbazole Schiff bases [1, 2].[2]
Infrared Spectroscopy (FT-IR)
-
Target Band: The formation of the imine bond is confirmed by a strong, sharp peak at 1600–1630 cm⁻¹ (
). -
Absence: Disappearance of the carbonyl peak (
~1700 cm⁻¹) and the primary amine doublet ( ~3300-3400 cm⁻¹).
Nuclear Magnetic Resonance (¹H-NMR)
-
Azomethine Proton: A characteristic singlet between δ 8.0 – 9.0 ppm (
). -
Aromatic Protons: Multiplets in the range of δ 7.0 – 8.5 ppm .
-
Benzyl Methylene: A singlet around δ 5.5 ppm (
).
Applications & Biological Relevance
Biological Activity
Schiff bases containing the carbazole moiety have demonstrated potent pharmacological profiles:
-
Antimicrobial: The azomethine linkage (
) is critical for binding to bacterial enzymes, inhibiting DNA replication [3]. -
Anticancer: Carbazole derivatives often intercalate into DNA or inhibit Topoisomerase II, leading to apoptosis in cancer cell lines (e.g., MCF-7, HeLa) [1, 4].
Optoelectronics
-
Fluorescence: The extended conjugation of the carbazole-Schiff base system often results in strong blue-to-green fluorescence, making them suitable candidates for organic light-emitting diodes (OLEDs) or fluorescent probes [2].
Troubleshooting Guide
-
Issue: No Precipitate Forms.
-
Solution: The product may be too soluble in hot ethanol. Concentrate the solution to 1/3 volume on a rotary evaporator and refrigerate overnight.
-
-
Issue: Low Yield.
-
Solution: Ensure the ethanol is dry (water inhibits dehydration). Increase reflux time or add a drying agent (molecular sieves) to the reaction.
-
-
Issue: Impure Product (Oiling out).
-
Solution: The product may have oiled out due to impurities. Redissolve in a minimum amount of chloroform and precipitate by slowly adding hexane while stirring.
-
References
-
Bondock, S., et al. (2019).[2] Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry. Link
- Context: Provides the foundational reactivity patterns for 3-aminocarbazoles, directly applicable to the benzyl analog.
-
Arulmurugan, S., et al. (2010). Biological Activities of Schiff Base and its Complexes: A Review. Rasayan Journal of Chemistry. Link
- Context: Comprehensive review on the biological mechanisms and structural requirements of Schiff bases.
-
Abu-Dief, A. M., et al. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences. Link
- Context: Details the antimicrobial mechanisms and characterization techniques (IR, NMR) relevant to these compounds.
-
Hassan, A. S., et al. (2018). Synthesis and anticancer activity of some new carbazole derivatives. Journal of Applied Pharmaceutical Science. Link
- Context: Specific reference for the anticancer potential of carbazole-derived small molecules.
Sources
Application Note: Functionalization of 3-Amino-9-benzylcarbazole for Advanced Pharmaceutical Intermediates
Mechanistic Rationale & Reactivity Profile
The carbazole framework is a privileged scaffold in medicinal chemistry, frequently embedded in the structures of antitumor agents, antivirals, and central nervous system (CNS) therapeutics[1]. Within this family, 3-Amino-9-benzylcarbazole (3-ABC) serves as a highly versatile building block. The strategic placement of the 9-benzyl group provides essential lipophilicity, enhances membrane permeability, and introduces steric bulk that suppresses intermolecular aggregation—a critical factor in both drug formulation and organic electronics[2].
The chemical logic behind utilizing 3-ABC lies in the unique electronic activation provided by the C-3 amino group. The strong electron-donating nature of the primary amine enriches the electron density of the carbazole core, specifically activating the ortho position (C-4) via resonance[3]. This renders the C-4 position highly nucleophilic, enabling regioselective cyclization and multicomponent annulation reactions. Consequently, 3-ABC is the premier precursor for synthesizing fused heterocyclic systems such as pyrido[2,3-c]carbazoles and pyrrolo[2,3-c]carbazoles, which are structural analogs of the potent DNA-intercalating alkaloid ellipticine[4].
Fig 1. Divergent synthetic workflows for 3-amino-9-benzylcarbazole functionalization.
Experimental Protocols: Self-Validating Functionalization Workflows
To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical controls.
Protocol A: CAN-Catalyzed Povarov Reaction
Target Intermediate: 7-benzyl-3-methyl-7H-pyrido[2,3-c]carbazole[5]
Causality of Experimental Choices: The Povarov reaction is a formal inverse-electron-demand aza-Diels-Alder reaction[6]. Here, Cerium(IV) ammonium nitrate (CAN) is selected as a mild, single-electron oxidant and Lewis acid. CAN facilitates the in situ generation of an imine intermediate from the amine and ethyl vinyl ether, while simultaneously activating a second equivalent of the enol ether to act as the dienophile[4]. The mild nature of CAN prevents the over-oxidation of the electron-rich carbazole core, ensuring strict regioselectivity at the C-4 position.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Amino-9-benzylcarbazole (1.0 mmol, 272.3 mg) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere.
-
Catalyst Addition: Add CAN (10 mol%, 0.1 mmol, 54.8 mg) to the solution in a single portion. Note: The solution will undergo an immediate color shift, indicating the formation of the catalyst-substrate complex.
-
Dienophile Introduction: Slowly add ethyl vinyl ether (2.5 mmol, 240 µL) dropwise via syringe over 5 minutes to prevent exothermic runaway and minimize homopolymerization of the enol ether.
-
Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature (25 °C). Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1) and LC-MS. The disappearance of the 3-ABC peak (m/z 273 [M+H]+) and the appearance of the target mass (m/z 323 [M+H]+) after approximately 7.0 hours validates reaction completion[5].
-
Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexane to 85:15 Hexane:EtOAc) to yield the pure 7-benzyl-3-methyl-7H-pyrido[2,3-c]carbazole as a solid.
Protocol B: Ruthenium-Catalyzed Heteroannulation
Target Intermediate: 6-benzyl-3,6-dihydropyrrolo[2,3-c]carbazole[3]
Causality of Experimental Choices: This protocol utilizes a synergistic RuCl3/SnCl2 catalytic system. RuCl3 activates the aliphatic diol (ethylene glycol), while SnCl2 acts as a crucial co-catalyst that modulates the redox state of Ruthenium and enhances the Lewis acidity of the medium, driving the dehydration and subsequent C-N/C-C bond formations at the N-3 and C-4 positions[3].
Step-by-Step Methodology:
-
Preparation: In a sealed pressure tube, combine 3-Amino-9-benzylcarbazole (1.0 mmol, 272.3 mg) and ethylene glycol (3.0 mmol, 167 µL) in anhydrous 1,4-dioxane (8 mL).
-
Catalyst Loading: Add RuCl3·xH2O (5 mol%, 10.4 mg) and SnCl2·2H2O (10 mol%, 22.6 mg). Purge the vessel with argon for 10 minutes to remove dissolved oxygen, which could competitively oxidize the amine.
-
Thermal Annulation: Seal the tube and heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.
-
Reaction Monitoring (Self-Validation): Cool an aliquot to room temperature and analyze via UPLC-MS. The formation of the pyrrolo-carbazole core is confirmed by a distinct peak at m/z 297[M+H]+.
-
Workup & Isolation: Cool the entire mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove metal residues. Wash the filtrate with water and brine, dry over MgSO4, and evaporate the solvent. Purify via recrystallization from ethanol to obtain the target intermediate.
Quantitative Data Summary
The table below consolidates the optimal thermodynamic and stoichiometric parameters for the functionalization of 3-Amino-9-benzylcarbazole, providing a comparative baseline for process scale-up.
| Reaction Type | Reagents / Dienophile | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) | Target Intermediate |
| Povarov Annulation | Ethyl vinyl ether | CAN (10 mol%) | Acetonitrile | 7.0 | 25 | 76 | 7-benzyl-3-methyl-7H-pyrido[2,3-c]carbazole |
| Heteroannulation | Ethylene glycol | RuCl3 (5 mol%) / SnCl2 (10 mol%) | 1,4-Dioxane | 12.0 | 100 | 75 | 6-benzyl-3,6-dihydropyrrolo[2,3-c]carbazole |
Biological Application & Pharmacological Signaling
The functionalized derivatives of 3-Amino-9-benzylcarbazole are not mere structural curiosities; they are potent pharmaceutical intermediates. The planar, highly conjugated pyrido[2,3-c]carbazole system closely mimics the pharmacophore of ellipticine.
Once synthesized and formulated into an Active Pharmaceutical Ingredient (API), these molecules exert their antineoplastic effects primarily through DNA intercalation and Topoisomerase II inhibition . By slipping between the base pairs of DNA, the carbazole derivative stabilizes the Topoisomerase II-DNA cleavage complex. This prevents DNA religation, leading to the accumulation of lethal double-strand breaks (DSBs) during the S-phase of the cell cycle. The resulting genomic damage is detected by sensor kinases (ATM/ATR), which subsequently phosphorylate and stabilize the p53 tumor suppressor protein, ultimately triggering the Bax/Caspase-3 mediated apoptotic cascade[1].
Fig 2. Apoptotic signaling pathway triggered by functionalized pyrido-carbazole intermediates.
References
-
7-benzyl-3-methyl-7H-pyrido[2,3-c]carbazole | 1359844-66-8 - MolAid Chemical Database Source: MolAid URL:[Link]
-
Progress in the chemistry of 3-amino-9-ethylcarbazole Source: TÜBİTAK Academic Journals (Turkish Journal of Chemistry, 2019) URL:[Link]
-
The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles Source: PubMed Central (NIH) URL:[Link]
-
Applications of aminocarbazoles in heterocyclic synthesis Source: ARKAT USA URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 7-benzyl-3-methyl-7H-pyrido[2,3-c]carbazole - CAS号 1359844-66-8 - 摩熵化学 [molaid.com]
- 6. The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of conductive polymers using 9-benzylcarbazole amine monomers
Application Note & Protocol Guide
Topic: Preparation of Conductive Polymers Using 9-Benzylcarbazole Amine Monomers
Abstract
This document provides a comprehensive guide for the synthesis and characterization of conductive polymers derived from 9-benzylcarbazole amine monomers. Carbazole-based polymers are renowned for their robust thermal stability, excellent hole-transporting capabilities, and photoactive properties, making them prime candidates for applications in organic electronics.[1][2] The introduction of a 9-benzyl group enhances solubility and processability, while an amine functionality on the carbazole ring can be used to tune the electronic properties and provide a site for further modification. We present detailed protocols for both chemical oxidative polymerization and electrochemical polymerization, explain the underlying mechanisms, and outline standard procedures for polymer characterization. This guide is intended for researchers in materials science, chemistry, and drug development who are exploring novel conductive materials for applications such as biosensors, organic light-emitting diodes (OLEDs), and photovoltaic devices.[1][2]
Introduction: The Rationale for 9-Benzylcarbazole Amine Monomers
Conductive polymers have revolutionized modern electronics by combining the electrical properties of semiconductors or metals with the mechanical flexibility and processing advantages of plastics.[1][3] Among these materials, polycarbazoles stand out due to their high stability and favorable redox potentials.[1]
The monomer, 3-amino-9-benzylcarbazole , serves as our model compound. The design incorporates three key features:
-
The Carbazole Core: The fundamental electroactive unit. Polymerization typically occurs via oxidative coupling at the C3 and C6 positions, which are the most electronically rich and easiest to oxidize.[4][5]
-
The 9-Benzyl Group: Attaching a bulky, non-planar group like benzyl to the nitrogen atom serves a critical purpose. It disrupts intermolecular packing, thereby increasing the monomer's and the resulting polymer's solubility in common organic solvents, which is a significant challenge for rigid conjugated polymers.[4][5]
-
The 3-Amino Group: The amine functionality acts as an electron-donating group, which can lower the oxidation potential of the monomer, making polymerization easier.[6] It also provides a reactive handle for subsequent chemical modifications, such as linking bioactive molecules for biosensor applications.
This guide will walk you through the synthesis of the polymer from this strategically designed monomer.
Polymerization Methodologies: Crafting the Conductive Material
The conversion of carbazole-based monomers into conjugated polymers is primarily achieved through oxidative methods, which can be broadly categorized into chemical and electrochemical approaches.[2]
Chemical Oxidative Polymerization
This solution-based method utilizes a chemical oxidizing agent to initiate the polymerization cascade. It is a scalable technique suitable for producing bulk quantities of the polymer powder.
Causality Behind the Method: The process begins with the oxidation of the monomer to a radical cation.[7] These highly reactive species then couple, typically at the 3 and 6 positions, to form a dimer. The dimer has a lower oxidation potential than the monomer, so it is immediately oxidized, allowing for rapid chain propagation.[8] Oxidizing agents like iron(III) chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈) are commonly used because their reduction potentials are sufficient to oxidize the carbazole monomer.[1][5]
Visual Workflow: Chemical Polymerization
Caption: A standard three-electrode electrochemical cell setup.
Protocol 2: Electropolymerization of 3-amino-9-benzylcarbazole on ITO Glass
-
Electrolyte Preparation: Prepare a 0.1 M solution of lithium perchlorate (LiClO₄) in anhydrous acetonitrile. In this solution, dissolve the 3-amino-9-benzylcarbazole monomer to a final concentration of 10 mM.
-
Cell Assembly: Assemble a three-electrode electrochemical cell. Use an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.
-
Deposition: Immerse the electrodes in the electrolyte solution. Using a potentiostat, perform cyclic voltammetry by sweeping the potential from 0 V to +1.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 5-10 cycles. [4]A film will be observed growing on the ITO surface, and its corresponding redox peaks will increase with each cycle.
-
Post-Treatment: After deposition, remove the polymer-coated ITO slide from the cell. Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Characterization: The film is now ready for electrochemical, spectroelectrochemical, and morphological characterization.
Polymer Characterization: Validating Structure and Function
Once synthesized, the polymer must be characterized to confirm its structure and evaluate its properties.
| Technique | Purpose | Expected Outcome for Poly(3-amino-9-benzylcarbazole) |
| FTIR Spectroscopy | To identify functional groups and confirm polymerization. | Disappearance or reduction of C-H vibration peaks corresponding to the reactive 3 and 6 positions of the carbazole ring. Presence of characteristic peaks for the benzyl and amine groups. |
| UV-Vis Spectroscopy | To study the electronic transitions and determine the optical band gap (E_g). | Two main absorption bands: a lower energy π-π* transition of the conjugated polymer backbone and a higher energy transition related to the carbazole unit. [9] |
| Cyclic Voltammetry (CV) | To determine redox potentials (oxidation/reduction) and assess electrochemical stability. | A reversible or quasi-reversible redox wave corresponding to the p-doping/de-doping process of the polymer film. [10][9] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the polymer film or powder. | For electropolymerized films, a globular or cauliflower-like morphology is common. [10]For chemically synthesized powder, an agglomerated particulate structure is expected. |
| Four-Probe Method | To measure the bulk electrical conductivity of the polymer. | Conductivity values can range from 10⁻⁶ to 10⁻³ S/cm or higher, depending on the synthesis conditions and doping level. [11] |
Data Summary: Typical Properties
The following table summarizes expected quantitative data for polymers derived from 9-benzylcarbazole amine monomers, based on literature for similar polycarbazoles.
| Parameter | Typical Value Range | Significance |
| Oxidation Onset Potential (E_onset) | +0.7 to +1.1 V vs. Ag/AgCl | Indicates the ease of removing an electron (p-doping); lower values are often desirable for hole-transport layers. [10] |
| Optical Band Gap (E_g) | 2.9 - 3.5 eV | Determines the color of the polymer and the energy of photons it can absorb/emit; crucial for optoelectronic applications. [9] |
| Electrical Conductivity (σ) | 10⁻⁶ - 10⁻³ S/cm (doped) | Measures the material's ability to conduct electricity; a key parameter for any electronic application. [11] |
| HOMO Energy Level | -5.0 to -5.5 eV | The highest occupied molecular orbital level, estimated from the oxidation potential. Important for energy level alignment in multilayer devices like OLEDs and solar cells. |
Potential Applications
The unique properties of poly(9-benzylcarbazole amine)s make them suitable for a variety of advanced applications:
-
Organic Light-Emitting Diodes (OLEDs): Their high hole-transport mobility makes them excellent candidates for the hole-transport layer (HTL), improving device efficiency and lifetime. [1]* (Bio)sensors: The amine functionality can be used to immobilize enzymes or antibodies. Changes in the polymer's conductivity or optical properties upon binding with a target analyte can be used for detection. [1][2]* Electrochromic Devices: The polymer's ability to change color upon electrochemical oxidation and reduction allows for its use in "smart windows" and displays. [9]* Photovoltaic Devices: As a p-type (donor) material in organic solar cells, contributing to charge generation and transport. [1][2]
References
-
Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers (Basel). Available at: [Link]
-
Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. Polymers (Basel). Available at: [Link]
-
Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Frontiers in Materials. Available at: [Link]
-
Electrochemical cross-linking of carbazole derivatives: a new route for bulk heterojunction based on semi-interpenetrating polym. The European Physical Journal Applied Physics. Available at: [Link]
-
Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. Semantic Scholar. Available at: [Link]
-
Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. ProQuest. Available at: [Link]
-
Synthesis and characterization of a series of conducting polymers based on indole and carbazole. Turkish Journal of Chemistry. Available at: [Link]
-
Electrochemical Synthesis of Polycarbazole Film in Nonacidic Medium and its Electrochromic Properties. Dergipark. Available at: [Link]
-
Preparation of Polycarbazole Nanofibers Using an Electric Field and the Investigation of Its Electrical Conductivity. Polymers (Basel). Available at: [Link]
-
Polycarbazole by chemical oxidative interfacial polymerization: morphology and electrical conductivity based on synthesis conditions. ResearchGate. Available at: [Link]
-
Synthesis and characterization of a series of conducting polymers based on indole and carbazole. TÜBİTAK Academic Journals. Available at: [Link]
-
Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. Pharmaceutics. Available at: [Link]
-
The synthesis of 9-benzyl-9H-carbazole (BzCz). ResearchGate. Available at: [Link]
-
Novel Carbazole (Cbz)-Based Carboxylated Functional Monomers: Design, Synthesis, and Characterization. Molecules. Available at: [Link]
-
Oxidative Polymerization of N-substituted Carbazoles. Polymers for Advanced Technologies. Available at: [Link]
Sources
- 1. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - ProQuest [proquest.com]
- 3. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. epjap.org [epjap.org]
- 7. web.itu.edu.tr [web.itu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield of 9H-Carbazol-3-amine, 9-(phenylmethyl)- synthesis
Welcome to the Application Scientist Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical chemical and mechanistic challenges associated with the synthesis of 9-benzyl-9H-carbazol-3-amine (CAS: 94127-09-0)[1].
This compound is a highly valued intermediate in pharmaceutical drug development and materials science. However, its three-stage synthesis—N-benzylation, electrophilic aromatic nitration, and nitro reduction—is fraught with regioselectivity and chemoselectivity pitfalls. This guide provides causal troubleshooting, self-validating protocols, and data-driven solutions to maximize your yield.
Mechanistic Workflow & Pathway Visualization
To successfully synthesize 9-benzyl-9H-carbazol-3-amine, we must navigate the inherent reactivity of the carbazole core. The workflow below maps the logical progression of the synthesis, highlighting the critical transformations required to avoid common dead-ends (such as C-alkylation or N-debenzylation).
Three-step synthetic workflow for 9-benzyl-9H-carbazol-3-amine highlighting key intermediates.
Quantitative Data & Yield Optimization
The following table summarizes the optimal parameters for each synthetic stage, benchmarked against typical failure modes observed in the field.
| Reaction Step | Optimal Reagents & Conditions | Target Yield | Primary Failure Mode | Critical Control Parameter (CCP) |
| 1. N-Benzylation | Benzyl chloride, KOH, TBAB, Toluene/H₂O, 80 °C | 90–95% | Incomplete conversion / C-alkylation | Mechanical agitation rate (>500 RPM) |
| 2. Nitration | HNO₃, Glacial AcOH, 0–5 °C | 75–80% | Over-nitration (3,6-dinitrocarbazole) | Strict stoichiometry & temperature limit |
| 3. Reduction | SnCl₂·2H₂O, HCl, EtOH, Reflux | 85–90% | N-debenzylation | Choice of chemoselective reducing agent |
Validated Experimental Protocols (Self-Validating Systems)
A robust protocol must verify its own success in real-time. Do not proceed to the next step unless the Self-Validation Checkpoint is met.
Protocol 1: N-Benzylation via Phase Transfer Catalysis (PTC)
-
Causality: Using a strong base (NaH) in DMF often leads to safety hazards at scale and potential C-alkylation side reactions. A biphasic system (Toluene/Water) with Potassium Hydroxide (KOH) and Tetrabutylammonium bromide (TBAB) ensures exclusive N-alkylation by selectively transporting the hydroxide ion to the interface, enhancing the nucleophilicity of the carbazole nitrogen.
-
Methodology:
-
To a jacketed reactor equipped with a mechanical stirrer, add carbazole (1.0 eq), toluene (5 volumes), and TBAB (0.05 eq).
-
Add a 50% w/w aqueous KOH solution (3.0 eq). Begin vigorous mechanical agitation (>500 RPM).
-
Heat the mixture to 80 °C. Add benzyl chloride (1.2 eq) dropwise over 30 minutes.
-
Stir for 4 hours. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Self-Validation Checkpoint: Spot the organic layer on a TLC plate (Hexanes/EtOAc 9:1). Carbazole is highly fluorescent under 254 nm UV light. The reaction is complete when the baseline-shifted starting material spot completely disappears, replaced by a single, higher-Rf product spot.
Protocol 2: Regioselective Nitration to 3-nitro-9-benzyl-9H-carbazole
-
Causality: The carbazole core possesses inherently higher reactivity toward electrophilic aromatic substitution at the C3 and C6 positions[2]. Direct nitration using harsh mixed acids frequently produces regioselective byproducts, notably 3,6-dinitrocarbazole[3][4]. Using glacial acetic acid as a solvent moderates the nitronium ion reactivity.
-
Methodology:
-
In a round-bottom flask, dissolve 9-benzyl-9H-carbazole (1.0 eq) in glacial acetic acid (10 volumes)[4].
-
Cool the mixture strictly to 0–5 °C using an ice-water bath.
-
Prepare a nitrating solution of 65% HNO₃ (1.05 eq) in glacial acetic acid (2 volumes). Add this dropwise to the carbazole solution, ensuring the internal temperature never exceeds 10 °C[4].
-
Stir for 2 hours at room temperature. Pour the mixture onto crushed ice to precipitate the product[4]. Filter and wash with cold water.
-
-
Self-Validation Checkpoint: The reaction mixture will transition from colorless to a deep yellow/orange suspension. Upon pouring into ice, the immediate formation of a bright yellow precipitate confirms the generation of the hydrophobic nitro-aromatic product.
Protocol 3: Chemoselective Reduction to 9-benzyl-9H-carbazol-3-amine
-
Causality: Standard hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is notorious for catalyzing N-debenzylation, cleaving your protecting group[5]. To preserve the benzyl group while reducing the nitro moiety, a milder electron-transfer reduction using Tin(II) chloride is required[6].
-
Methodology:
-
Suspend 3-nitro-9-benzyl-9H-carbazole (1.0 eq) in absolute ethanol (10 volumes).
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in a single portion.
-
Slowly add concentrated HCl (2 volumes) and heat the mixture to reflux (approx. 78 °C) for 3 hours[6].
-
Cool to room temperature, concentrate the ethanol, and neutralize the aqueous residue carefully with 2M NaOH until a pH of 8 is reached. Extract with Ethyl Acetate.
-
-
Self-Validation Checkpoint: The distinct yellow color of the nitro starting material will completely fade to a pale or colorless solution. On TLC (DCM/MeOH 95:5), the product will form a highly polar spot that turns purple/brown when stained with Ninhydrin and heated, confirming the presence of a primary amine.
Troubleshooting & FAQs
Q1: Why am I observing multiple spots on my TLC during the nitration step, and my yield of the 3-nitro product is low? A1: You are experiencing over-nitration or regioselectivity failure. Because the C3 and C6 positions of carbazole are highly activated[2], even a slight excess of nitric acid or a localized temperature spike will generate 3,6-dinitrocarbazole[3]. Actionable Fix: Ensure your internal temperature remains strictly below 10 °C during addition[4]. Ensure your mechanical stirring is rapid to prevent localized "hot spots" of concentrated HNO₃. If the issue persists, switch to a milder nitrating agent such as Copper(II) nitrate (Cu(NO₃)₂) in acetic anhydride.
Q2: I attempted the final reduction using Pd/C and H₂ gas, but my LC-MS shows a mass corresponding to 9H-carbazol-3-amine (loss of 90 Da). What happened? A2: You have fallen victim to catalytic N-debenzylation. Palladium on carbon (Pd/C) is highly active for the hydrogenative cleavage of benzyl-nitrogen bonds[5]. Actionable Fix: Abandon Pd/C for this specific substrate. Utilize the SnCl₂/HCl protocol provided above[6]. If your facility strictly requires a heterogeneous, metal-free catalyst to avoid heavy metal (Tin) contamination, use Iron powder with ammonium chloride (Fe/NH₄Cl) in aqueous ethanol at reflux.
Q3: My N-benzylation reaction stalled at 60% conversion despite using an excess of benzyl chloride. How do I drive it to completion? A3: In biphasic Phase Transfer Catalysis (PTC) reactions, the interfacial surface area between the organic and aqueous layers is the rate-limiting factor. Actionable Fix: First, increase your mechanical stirring speed to >500 RPM to maximize the emulsion interface. Second, verify the quality of your TBAB catalyst; highly hygroscopic PTCs that have absorbed excess ambient moisture can degrade, halting the transfer of the hydroxide ion into the organic phase.
References
- "3-amino-9-benzylcarbazole - CAS号94127-09-0", molaid.com.
- "9H-Carbazol-3-amine | 6377-12-4", Benchchem.
- "Palladium-catalyzed regioselective C1-selective nitration of carbazoles", Beilstein Journals.
- "Synthesis of Aromatic Polynitro Compounds", UCL Discovery.
- "101. Palladium carbon (Pd/C)", Kaili Catalyst New Materials CO., LTD.
- "3-Nitro-9H-carbazole|CAS 3077-85-8", Benchchem.
Sources
- 1. 3-amino-9-benzylcarbazole - CAS号 94127-09-0 - 摩熵化学 [molaid.com]
- 2. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 3-Nitro-9H-carbazole|CAS 3077-85-8 [benchchem.com]
- 5. Kaili101. Palladium carbon (Pd/C)Carrier catalysts_Carrier catalysts_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]
- 6. 9H-Carbazol-3-amine | 6377-12-4 | Benchchem [benchchem.com]
Technical Support Center: Purification of 3-Amino-9-benzylcarbazole
Topic: Purification & Handling of 3-Amino-9-benzylcarbazole (Crude) Ticket ID: #PUR-3ABC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Molecule Profile
Welcome to the technical support hub for 3-Amino-9-benzylcarbazole . This intermediate is critical in the synthesis of hole-transport materials (OLEDs) and pharmaceutical carbazole derivatives.
Unlike its smaller analog (3-amino-9-ethylcarbazole), the benzyl group at the N-9 position significantly increases hydrophobicity and π-π stacking capabilities. This alters its solubility profile and crystallization behavior, often making standard protocols for smaller amines ineffective.
Compound Snapshot
| Property | Characteristic | Implication for Purification |
| Functional Group | Primary Aromatic Amine (-NH₂) | High Oxidation Risk. turns purple/black upon air exposure. Weakly basic ( |
| Backbone | N-Benzyl Carbazole | High Lipophilicity. Poor solubility in pure alcohols; requires toluene or chlorinated solvents. |
| Major Impurities | 3-Nitro-9-benzylcarbazole | Precursor from synthesis. Non-basic. |
| Azo/Hydrazo Dimers | Oxidation byproducts.[1] Highly colored (red/brown). | |
| Inorganic Salts | Sn/Fe/Pd residues from reduction steps. |
Tier 1: Emergency Triage (Diagnostics)
Q: My crude product is a dark tar/sticky gum. Is it ruined? A: Not necessarily. Aromatic amines oxidize on the surface, forming a "crust" of azo-dimers and quinone imines that darken the sample. The core material may still be intact.
-
Action: Perform a TLC (Thin Layer Chromatography) immediately.
-
Eluent: Hexane:Ethyl Acetate (3:1) + 1% Triethylamine (TEA) .
-
Note: The TEA is critical. Without it, the amine will streak due to interaction with acidic silica silanols, masking impurities.
-
Result: If you see a major spot (
) and a baseline spot (salts) or a solvent front spot (nitro precursor), proceed to Method A .
-
Q: The solid has turned purple after filtration. A: This is "amine blush" caused by reaction with atmospheric CO₂ and O₂.
-
Action: Always dry under vacuum or inert gas (
/Ar). If already purple, Recrystallization (Method B) is required to remove the oxidized surface layer.
Tier 2: Purification Protocols
Method A: Acid-Base Extraction (The "Chemical Reset")
Best for: Removing non-basic impurities (unreacted nitro starting material) and inorganic salts.
The Logic: 3-Amino-9-benzylcarbazole is a weak base. It can be protonated by HCl to form a water-soluble (or water-dispersible) salt, while the nitro impurity remains organic-soluble.
Protocol:
-
Dissolution: Dissolve crude (10 g) in Dichloromethane (DCM) (100 mL).
-
Salt Formation: Add 1M HCl (100 mL) and stir vigorously for 20 mins. The amine moves to the aqueous layer (or forms a precipitate at the interface).
-
Separation: Separate layers. Keep the Aqueous Phase (contains Product-HCl salt).
-
Troubleshooting: If an emulsion forms, filter through Celite.
-
Discard: The organic layer contains the unreacted 3-nitro-9-benzylcarbazole.
-
-
Wash: Wash the aqueous phase with fresh DCM (50 mL) to remove trapped neutrals.
-
Free Basing: Cool aqueous phase to 0°C. Slowly add 10% NaOH until pH > 10. The product will precipitate as a white/off-white solid.
-
Recovery: Extract the cloudy aqueous mixture with DCM (2 x 100 mL). Dry organic layer over
, filter, and evaporate.
Figure 1: Acid-Base Extraction Logic Flow. This method relies on the basicity of the amine to separate it from neutral precursors.
Method B: Recrystallization (Physical Refinement)
Best for: Removing oxidation byproducts (colored impurities) and improving crystal quality.
The Logic: The benzyl group makes this molecule too soluble in pure DCM but poorly soluble in alcohols. A dual-solvent system is required.
Recommended Solvent Systems:
-
Ethanol/Toluene (High Yield): Dissolve in minimum hot Toluene, then add hot Ethanol until cloudy.
-
Ethanol/Water (High Purity): Dissolve in refluxing Ethanol (large volume required), add water dropwise.
Protocol (Ethanol/Toluene):
-
Place crude solid in a flask with a stir bar.
-
Add Toluene (5 mL per gram) and heat to reflux (110°C).
-
If solid remains, add more Toluene dropwise until dissolved. Note: If black particles remain undissolved, filter hot—these are inorganic residues.
-
Remove from heat. Add Ethanol slowly until a faint turbidity (cloudiness) persists.
-
Re-heat briefly to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C in a fridge.
-
Filtration: Filter the crystals and wash with cold Ethanol. Dry under vacuum immediately to prevent oxidation.
Method C: Flash Column Chromatography (Polishing)
Best for: High-purity requirements (>99%) for OLED applications.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Hexane : Ethyl Acetate (Start 9:1
Why TEA? Silica gel is slightly acidic. Without TEA, the amino group of 3-ABC will hydrogen bond to the silica, causing severe "tailing" (broad peaks) and yield loss. TEA blocks these active sites.
Tier 3: Troubleshooting & FAQs
Q: I followed the Acid-Base extraction, but my yield is very low.
-
Diagnosis: The benzylcarbazole amine salt might be too lipophilic. Unlike simple anilines, the benzyl group makes the hydrochloride salt somewhat soluble in organic solvents (DCM), meaning you lost product in the organic wash (Step 3 of Method A).
-
Fix: Use a more polar acid phase (e.g., 2M HCl) or switch the organic solvent to Diethyl Ether (which dissolves the salt less effectively than DCM) during the wash step.
Q: The product melts over a wide range (e.g., 95-110°C).
-
Diagnosis: Solvent inclusion. The benzyl group creates lattice voids that trap Toluene or DCM.
-
Fix: Dry the sample in a vacuum oven at 50°C for 12 hours. If the range remains wide, repeat Method B using Ethanol/Water to avoid trapping high-boiling aromatics.
Q: How do I store this for long periods?
-
Protocol:
-
Flush vial with Nitrogen/Argon.
-
Seal with Parafilm.
-
Store at -20°C in the dark.
-
Reasoning: Light and heat accelerate the radical oxidation of the amine to nitro/azo species [1].
-
Validation Data
| Test | Expected Result | Interpretation |
| Appearance | White to pale beige needles/powder | Dark Brown/Purple: Oxidation occurred. Recrystallize. |
| TLC ( | ~0.35 (Hex/EtOAc 3:1 + TEA) | Spot at front: Nitro precursor. Streak: Missing TEA. |
| Solubility | Soluble in DCM, DMSO, hot Toluene | Insoluble in DCM: Inorganic salt contamination. |
| 1H-NMR | Verify integration of Benzyl |
References
-
BenchChem. (2025).[2][3][4] An In-depth Technical Guide to 3-Amino-9-ethylcarbazole (AEC). Retrieved from (Analogous reactivity and handling protocols).
-
Bondock, S., et al. (2019). "Progress in the chemistry of 3-amino-9-ethylcarbazole." Turkish Journal of Chemistry, 43, 369-390. Retrieved from .
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Amino-9-ethylcarbazole. Retrieved from . (Standard safety and storage for aminocarbazoles).
-
PubChem. (2025).[5] Compound Summary: 3-Amino-9-ethylcarbazole.[3][4][6][7][8][9][10][11] National Library of Medicine. Retrieved from .[3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Amino-9-ethylcarbazole | C14H14N2 | CID 8588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Amino-9-ethylcarbazole | 132-32-1 [chemicalbook.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. 3-Amino-9-ethylcarbazole Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. selleckchem.com [selleckchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 3-Aminocarbazole Handling & Storage
Welcome to the dedicated troubleshooting and protocol hub for 3-aminocarbazoles. These electron-rich heterocycles are vital building blocks in medicinal chemistry and organic electronics, but their extreme sensitivity to oxidation often leads to catastrophic batch failures. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your materials.
Mechanistic Overview: The Causality of Degradation
Why do 3-aminocarbazoles degrade so rapidly?
The core issue lies in the molecule's electronic structure. The nitrogen lone pair on the amino group is highly conjugated with the extended
When exposed to ambient oxygen, UV/visible light, or trace transition metals, the free base undergoes a single-electron oxidation to form a highly reactive radical cation[1]. As demonstrated in 2, this radical cation rapidly undergoes uncontrolled C-N or C-C coupling reactions. This pathway inevitably leads to the formation of crystalline oxidized dimers (such as bis(indolo)phenoxazone) or intractable, insulating polyaniline-like polymers[2].
Mechanistic pathway of 3-aminocarbazole oxidation into dimers and insulating polymers.
Troubleshooting Guide & FAQs
Q: My freshly synthesized 3-aminocarbazole powder turned from off-white to dark green/brown within hours on the bench. What happened?
A: You are observing photo-induced aerobic oxidation. The solid state does not fully protect the surface molecules from reacting with atmospheric
Q: I prepared a stock solution of 3-aminocarbazole in THF, but it degraded and precipitated over the weekend. How can I store solutions? A: You should never store 3-aminocarbazoles in solution for extended periods. Dissolved oxygen in the solvent acts as a primary oxidant. Furthermore, ethereal solvents like THF can form trace peroxides that violently accelerate the oxidation of the amine[1]. Resolution: Prepare solutions fresh immediately prior to use. If a stock solution is absolutely mandatory, use strictly anhydrous, peroxide-free, and freeze-pump-thaw degassed solvents, and store at -80°C in the dark.
Q: Even when stored at -20°C under Argon, my free base batch failed after 4 months. How do I achieve long-term storage? A: The intrinsic thermodynamic instability of the free amine means that even trace oxygen ingress through vial septa over time will initiate a radical chain reaction. Resolution: For storage exceeding 24 hours, you must convert the free base to a stable ammonium salt (e.g., hydrochloride salt). Protonating the amine ties up the lone pair, drastically increasing the oxidation potential and completely shutting down the radical cation formation pathway[3].
Experimental Workflows & Protocols
Decision tree for the short-term and long-term storage workflows of 3-aminocarbazoles.
Protocol A: Conversion to Hydrochloride Salt (Self-Validating Long-Term Storage)
Causality & Design: This protocol leverages solubility differences. The free base is highly soluble in ethereal solvents, while the protonated salt is entirely insoluble. This drives the reaction to completion and provides an immediate, self-validating visual cue of success[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve the freshly purified 3-aminocarbazole free base in a minimum volume of anhydrous, degassed diethyl ether (or THF) under an Argon atmosphere.
-
Cooling: Place the Schlenk flask in an ice bath (0°C) and stir vigorously.
-
Precipitation: Dropwise, add 1.2 equivalents of a standardized solution of anhydrous HCl in dioxane (or ethereal HCl).
-
Self-Validation Check: A white to off-white precipitate (the hydrochloride salt) will immediately crash out of solution. Note: If the solution turns dark or fails to precipitate, this visually validates that either the solvent contained peroxides or the starting material was already heavily oxidized. Discard the batch.
-
Isolation: Filter the precipitate rapidly using a Schlenk frit under Argon.
-
Washing: Wash the solid cake with cold, anhydrous diethyl ether to remove any unreacted free base or trace organic impurities.
-
Drying: Dry the salt under high vacuum (
mbar) for 4 hours. -
Storage: Store the resulting powder in a standard desiccator. The salt is stable for >2 years at room temperature.
To recover the free base for experiments: Suspend the salt in a biphasic mixture of degassed dichloromethane (DCM) and saturated aqueous
Protocol B: Schlenk Line Degassing for Short-Term Free Base Storage
If the free base must be stored without salt conversion (strictly < 1 month):
-
Transfer the solid into a dark amber glass vial equipped with a PTFE-lined septum cap.
-
Insert a needle connected to a Schlenk line (Argon/Vacuum manifold) through the septum. Insert a smaller bleed needle to allow gas escape.
-
Apply gentle vacuum for 5 minutes to remove ambient air (ensure the vacuum is not strong enough to pull the powder into the manifold).
-
Backfill the vial with Argon. Repeat this Vacuum/Argon cycle exactly 3 times.
-
Remove the bleed needle first, then remove the Argon needle, leaving the vial under a slight positive pressure of Argon.
-
Seal the cap tightly with Parafilm and store at -80°C.
Quantitative Stability Data
The following table summarizes the expected shelf-life of 3-aminocarbazoles based on environmental conditions and chemical state.
| Storage State | Atmosphere | Temperature | Light Exposure | Expected Shelf-Life | Degradation Risk |
| Free Base (Solid) | Ambient Air | 25°C | Ambient Light | < 24 hours | Extreme (Darkening) |
| Free Base (Solution) | Dissolved | 25°C | Ambient Light | < 2 hours | Extreme (Oligomerization) |
| Free Base (Solid) | Argon | -20°C | Dark (Amber Vial) | 1 - 3 months | Moderate |
| Free Base (Solid) | Argon | -80°C | Dark (Amber Vial) | 6 - 12 months | Low |
| HCl Salt (Solid) | Ambient Air | 25°C | Dark | > 2 years | Negligible |
References
-
Title : Aerobic Copper-Catalyzed Organic Reactions | Chemical Reviews Source : ACS Publications URL : 1
-
Title : Radiofluorination and biological evaluation of N-aryl-oxadiazolyl-propionamides as potential radioligands for PET Source : EJNMMI Radiopharmacy and Chemistry URL : 3
-
Title : The oxidation of 3-aminocarbazole and its N-ethyl derivative Source : ScienceON / Synthetic Metals URL : 2
Sources
Troubleshooting low conversion rates in nitro-reduction of 9-benzylcarbazole
Executive Summary: The "Solubility-Selectivity" Paradox
Researchers working with 9-benzyl-3-nitrocarbazole often encounter a deceptive plateau in conversion rates. Unlike simple nitrobenzene reductions, this substrate presents a unique "Solubility-Selectivity Paradox." The hydrophobic carbazole core requires non-polar solvents for dissolution, yet standard reduction mechanisms (proton transfers) thrive in polar media. Furthermore, the N-benzyl group is a "ticking clock"—under vigorous catalytic hydrogenation conditions required to drive the reaction to completion, you risk hydrogenolysis (debenzylation), cleaving the very group you intend to keep.
This guide moves beyond generic advice to address the specific mechanistic bottlenecks of this scaffold.
Diagnostic Workflow: Root Cause Analysis
Before altering your protocol, use this logic tree to diagnose the specific failure mode.
Figure 1: Decision matrix for diagnosing low conversion in nitro-carbazole reductions.
Technical Support FAQs: Scenario-Based Troubleshooting
Scenario A: Catalytic Hydrogenation ( )
User Report: "The reaction runs fast for 1 hour then stops at 50% conversion. Adding more catalyst doesn't help."
Scientist's Analysis: This is a classic case of product inhibition or intermediate precipitation .
-
The Solubility Trap: The starting material (nitro) is soluble in THF or EtOAc. The intermediate (hydroxylamine,
) and the product (amine, ) are significantly more polar. In pure non-polar solvents, the hydroxylamine precipitates onto the catalyst surface, physically blocking active sites. -
The Debenzylation Risk: If you increase pressure or temperature to force the reaction, the Pd/C will start attacking the benzylic C-N bond. You will see a side product (3-aminocarbazole) which is difficult to separate.
Protocol Adjustment:
-
Solvent System: Switch to a THF:Methanol (1:1) mixture. THF dissolves the carbazole; Methanol supports the proton transfer and keeps the polar amine in solution.
-
Additive: Add 1% Acetic Acid. This protonates the amine product, preventing it from binding too tightly to the Pd surface (poisoning). Caution: Do not exceed 1% or use strong acids, or you will accelerate debenzylation.
Scenario B: Chemical Reduction (Fe/HCl or SnCl₂)
User Report: "The reaction is a thick sludge. LCMS shows starting material is trapped in the solid."
Scientist's Analysis: Iron-mediated Béchamp reductions rely on surface electron transfer. If the reaction medium is too aqueous, the hydrophobic 9-benzylcarbazole "oils out" or forms gummy aggregates, preventing contact with the metal surface.
Protocol Adjustment:
-
The "Phase-Transfer" Fix: Do not use water/ethanol alone. Use Ethanol:Acetic Acid:Water (4:1:1) . The acetic acid acts as a co-solvent to solubilize the carbazole.
-
Mechanical Agitation: Magnetic stirring is often insufficient for heavy iron sludge. Use an overhead mechanical stirrer to ensure particle abrasion, which exposes fresh Fe(0) surfaces.
Scenario C: Hydrazine Hydrate Reduction
User Report: "I'm using Hydrazine/Pd-C to avoid gas cylinders, but nothing is happening."
Scientist's Analysis: Hydrazine reductions are actually transfer hydrogenations . They require a specific temperature threshold to decompose hydrazine into the active diimide/hydrogen species on the catalyst surface. Room temperature is rarely sufficient for sterically bulky carbazoles.
Protocol Adjustment:
-
Temperature: This reaction must be performed at reflux (approx. 65-80°C) in ethanol or THF.
-
Catalyst Activation: Ensure the
is wetted with water (50% wet type) to prevent ignition, but ensure the hydrazine is fresh. Old hydrazine converts to ammonia and loses reducing power.
The "Gold Standard" Protocol: Transfer Hydrogenation
For 9-benzylcarbazole, I recommend Catalytic Transfer Hydrogenation over
Method: Hydrazine Hydrate /
Step-by-Step:
-
Dissolution: Dissolve 10 mmol 9-benzyl-3-nitrocarbazole in 50 mL THF (crucial for solubility). Add 50 mL Methanol .
-
Catalyst: Add 0.5 g Activated Carbon and 5 mol%
. -
Reductant: Heat to 60°C. Add Hydrazine Hydrate (80%) (5 equiv.) dropwise over 20 minutes. Caution: Gas evolution (
). -
Reflux: Reflux for 3-5 hours. Monitor by TLC.[1]
-
Workup: Filter hot through Celite (removes Carbon/Fe). Concentrate filtrate. The amine usually crystallizes upon cooling or addition of water.
Why this works:
-
THF keeps the lipophilic substrate in solution.
-
Hydrazine provides active hydrogen in situ.
-
Iron/Carbon is too mild to cleave the benzyl group but strong enough for the nitro group.
Comparative Data: Method Selection
| Method | Conversion (12h) | Selectivity (Benzyl retention) | Risk Factor | Recommended For |
| H₂ / Pd/C (EtOH) | Low (<60%) | High | Substrate precipitation | Simple anilines |
| H₂ / Pd/C (THF/MeOH) | High (>95%) | Moderate | Debenzylation if over-run | Small scale, rapid screening |
| Fe / HCl / AcOH | High (>90%) | Excellent | Emulsion during workup | Large scale (>10g) |
| Hydrazine / Pd/C | High (>95%) | Good | Exothermic / Toxic reagent | Best balance for lab scale |
Mechanistic Visualization: The Reduction Pathway
Understanding the pathway helps identify where the reaction stalls.
Figure 2: Reaction pathway showing the critical stall point at the Hydroxylamine stage and potential side reactions.
References
-
BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Discovery and Synthesis of 3-Amino-9-ethylcarbazole. Retrieved from
-
Li, F., et al. (2014).[4] "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett, 25, 1403-1408.[4] Retrieved from
-
Klyuev, M.V., et al. (2018). "Studying the Mechanisms of Nitro Compounds Reduction." Oriental Journal of Chemistry. Retrieved from
-
Sadiq, et al. (2019). "Progress in the chemistry of 3-amino-9-ethylcarbazole." Turkish Journal of Chemistry. Retrieved from
-
Common Organic Chemistry. (2023). "Nitro Reduction - Iron (Fe) Protocols." Retrieved from
Sources
Technical Support Center: Troubleshooting Benzyl Chloride Removal in 9H-Carbazol-3-amine Syntheses
Welcome to the Application Scientist Support Portal. Synthesizing and purifying 9H-carbazol-3-amine derivatives often involves benzylation reactions using benzyl chloride (BnCl). While BnCl is a highly effective alkylating agent, removing the unreacted excess is a notorious bottleneck in organic synthesis. It has a high boiling point (179 °C), acts as a potent lachrymator, and behaves unpredictably during standard column chromatography.
This guide provides field-proven, self-validating methodologies to cleanly separate unreacted benzyl chloride from your target carbazole mixtures.
Strategy Comparison Matrix
Before selecting a purification route, compare the quantitative and logistical parameters of the three primary removal strategies.
| Strategy | Mechanism of Removal | Ideal Use Case | Scalability | Time Required | BnCl Clearance |
| Chemical Scavenging | Conversion to water-soluble amine via ethanolamine | Acid-stable carbazole derivatives | High | 2–4 hours | >99% |
| Anti-Solvent Trituration | Selective precipitation of the planar carbazole core | Highly crystalline products | High | 1–12 hours | >95% |
| Vacuum Distillation | Volatilization of BnCl under high vacuum (<1 mbar) | Acid-sensitive, non-crystalline oils | Low–Medium | 1–2 hours | ~90–95% |
Decision Workflow
Use the following logical matrix to determine the optimal purification pathway based on the physicochemical properties of your specific 9H-carbazol-3-amine derivative.
Caption: Decision matrix workflow for removing unreacted benzyl chloride from carbazole mixtures.
Detailed Experimental Methodologies
Protocol A: Chemical Scavenging via Ethanolamine Quench
Causality: Benzyl chloride is a potent electrophile. By introducing a hydrophilic, highly nucleophilic amine like ethanolamine, we force a rapid
Step-by-Step Procedure:
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Quenching: Add 2–3 molar equivalents of ethanolamine (relative to the estimated unreacted BnCl).
-
Agitation: Stir vigorously at room temperature for 2 to 3 hours.
-
Self-Validation Step: Monitor the disappearance of the BnCl spot via TLC (UV active, high
in hexanes). Do not proceed until the BnCl spot is completely consumed.
-
-
Acidic Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (3 × 50 mL).
-
Causality: The acid protonates the newly formed N-benzylethanolamine and any excess ethanolamine, forcing them entirely into the aqueous phase.
-
-
Neutralization & Isolation: Wash the organic layer with saturated aqueous
to neutralize residual acid, followed by a brine wash. Dry over anhydrous , filter, and concentrate under reduced pressure to yield the purified product.
Protocol B: Anti-Solvent Trituration
Causality: 9H-Carbazol-3-amine derivatives possess a rigid, planar tricyclic core that promotes strong intermolecular
Step-by-Step Procedure:
-
Concentration: Remove all reaction solvents under reduced pressure until a thick crude oil or semi-solid is obtained.
-
Anti-Solvent Addition: Add 5–10 volumes of cold hexanes or heptane to the flask.
-
Trituration: Sonicate the mixture for 5–10 minutes to break up macroscopic clumps, then stir vigorously at 0 °C for 1 hour to induce complete precipitation.
-
Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with a small amount of ice-cold hexanes.
-
Drying: Dry the purified carbazole crystals under high vacuum.
-
Self-Validation Step: Analyze the filtrate via GC-MS or TLC. The filtrate should contain the unreacted BnCl and minimal target product. If product is detected in the filtrate, reduce the volume of hexanes used in future runs.
-
Protocol C: Kugelrohr Vacuum Distillation
Causality: BnCl boils at 179 °C at atmospheric pressure, making it impossible to remove on a standard rotary evaporator without thermally degrading the product. However, under high vacuum (<1 mbar), its boiling point drops to ~40–50 °C. Carbazole derivatives have exceptionally high boiling points and will remain safely in the distillation pot.
Step-by-Step Procedure:
-
Setup: Transfer the crude mixture to a Kugelrohr distillation flask.
-
Vacuum Application: Apply high vacuum (<1 mbar) and ensure the system is leak-free.
-
Heating: Slowly heat the oven to 60–80 °C.
-
Collection: Collect the volatile BnCl in the receiving bulb (cooled with a dry ice/acetone bath to prevent vapor from entering the pump).
-
Completion: Continue the distillation until no more condensation is observed in the receiving bulb (typically 1–2 hours).
Expert Troubleshooting FAQs
Q: Why shouldn't I just use silica gel column chromatography to separate unreacted benzyl chloride?
A: Benzyl chloride is notorious for streaking on silica gel, which often leads to co-elution with the target carbazole derivative[3]. Furthermore, the slightly acidic nature of standard silica gel can catalyze the slow hydrolysis of benzyl chloride into benzyl alcohol and hydrochloric acid during the run[4]. Benzyl alcohol has a significantly different retention factor (
Q: Can I use aqueous ammonia to quench the benzyl chloride instead of ethanolamine? A: While concentrated ammonium hydroxide can eventually quench benzyl chloride, the reaction is biphasic and kinetically slow[5]. Ethanolamine is miscible with many organic solvents, creating a homogenous and highly reactive micro-environment that scavenges the electrophile much faster[1]. If you must use ammonia, you will need to apply vigorous biphasic stirring for an extended period (often >12 hours) and monitor closely.
Q: My 9H-Carbazol-3-amine derivative is acid-sensitive. How do I remove the ethanolamine scavenger without an HCl wash? A: If your product cannot tolerate the 1M HCl wash required in Protocol A, you must pivot to Protocol B (Trituration) or Protocol C (Vacuum Distillation). The decision matrix diagram above illustrates this exact workflow bypass to protect acid-labile functional groups.
References
-
[2] Benchchem. An In-depth Technical Guide to 3-Amino-9-ethylcarbazole (AEC).2
-
[5] Sciencemadness Discussion Board. Interesting benzyl chloride synth I discovered.5
Sources
Minimizing side reactions in the synthesis of 9-benzyl-9H-carbazol-3-amine
Technical Support Center: Synthesis of 9-benzyl-9H-carbazol-3-amine
Ticket System Status: [ONLINE] Agent: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Side Reactions & Process Optimization
Executive Summary & Synthetic Pathway
User Query: "I am seeing low yields and multiple impurities during the synthesis of 9-benzyl-9H-carbazol-3-amine. Specifically, I suspect issues with regioselectivity during nitration and loss of the benzyl group during reduction. How do I optimize this?"
Technical Insight: The synthesis of 9-benzyl-9H-carbazol-3-amine involves three critical stages where side reactions are prevalent. The most common pitfall is the chemoselectivity required during the reduction step to prevent hydrogenolysis (cleavage) of the N-benzyl group. Additionally, the regioselectivity of the nitration step determines the isomeric purity of the final product.
Visualizing the "Trouble Tree"
The following diagram outlines the "Happy Path" (Target Synthesis) versus the critical "Failure Modes" (Side Reactions).
Caption: Synthetic workflow illustrating critical branch points where side reactions (red) diverge from the target pathway (green).
Critical Process Modules (Troubleshooting Guides)
Module A: The Nitration Step (Regioselectivity)
The Issue: Formation of 1-nitro or dinitro isomers instead of the desired 3-nitro isomer. Mechanism: The carbazole ring is electron-rich. Electrophilic aromatic substitution favors the C-3 and C-6 positions (para to the nitrogen). However, the C-1 position (ortho to nitrogen) is a competitive site, and the benzyl ring itself is activated.
| Parameter | Recommendation | Why? (Causality) |
| Temperature | Maintain 0°C to 5°C strictly. | Higher temperatures increase the kinetic energy, allowing the electrophile ( |
| Reagent | Use | Classical fuming |
| Order of Ops | Nitrate First? (Optional) | If you struggle with benzyl ring nitration, consider nitrating 9H-carbazole first (to 3-nitro-9H-carbazole) and then benzylating. Note: 3-nitrocarbazole is less soluble, requiring DMF/DMSO for the subsequent benzylation. |
Module B: The Reduction Step (Chemoselectivity)
The Issue: Loss of the benzyl group (Debenzylation) during the reduction of the nitro group. Diagnosis: You used Palladium on Carbon (Pd/C) with Hydrogen gas. The Fix: The benzyl-nitrogen bond is susceptible to hydrogenolysis under standard catalytic hydrogenation conditions. You must switch to a chemoselective reduction method.
Recommended Protocol: Iron-Ammonium Chloride Reduction (Bechamp Conditions) This method reduces the nitro group via an electron transfer mechanism that does not attack the C-N benzylic bond.
-
Suspend: 1.0 eq of 9-benzyl-3-nitrocarbazole in Ethanol/Water (3:1 ratio).
-
Add: 5.0 eq of Iron powder (fine mesh) and 5.0 eq of Ammonium Chloride (
). -
Reflux: Heat to 80°C with vigorous stirring for 2–4 hours.
-
Monitor: TLC will show the disappearance of the yellow nitro spot and the appearance of a fluorescent blue/purple amine spot.
-
Workup: Filter hot through Celite (to remove iron oxides). Basify filtrate with
. Extract with Ethyl Acetate.[1][2][3]
Alternative Method: Stannous Chloride (
Frequently Asked Questions (FAQs)
Q1: Why is my product turning dark/black during storage?
-
Diagnosis: Aromatic amines are prone to oxidation by atmospheric oxygen, forming quinone-imine type oligomers (similar to aniline oxidation).
-
Resolution: Store the amine under an inert atmosphere (Argon/Nitrogen) at -20°C. If synthesis is for an intermediate, use it immediately in the next step. You can also store it as the hydrochloride salt (R-
), which is significantly more stable to oxidation.
Q2: I see a side product with M+ = Target + 45. What is it?
-
Diagnosis: This is likely the 3,6-dinitro impurity (if M+ is much higher) or a nitro-nitrite intermediate. However, if you see M+ = Target + 45 in the nitration step, it suggests dinitration (
). -
Resolution: Reduce the equivalents of nitric acid to 0.95–1.0 eq. Do not use excess.
Q3: Can I use
-
Diagnosis: Sodium borohydride alone does not reduce nitro groups efficiently.
-
Resolution: You must use a catalyst. The system
+ (cat.) generates "Nickel Boride" in situ, which is a potent reductant. This method is generally safe for benzyl groups, but control the temperature (0°C to RT) to ensure selectivity [4].
Detailed Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Step 1: Benzylation) | Incomplete deprotonation of carbazole. | Use a stronger base like NaH (Sodium Hydride) in DMF instead of |
| Mixture of Isomers (Step 2: Nitration) | Reaction temperature too high (>10°C). | Cool reaction to 0°C . Add nitrating agent dropwise over 30 mins. |
| Loss of Benzyl Group (Step 3: Reduction) | Hydrogenolysis via Pd/C catalysis.[4] | STOP using |
| Insoluble Precipitate during Workup | Iron sludge (from Fe reduction) or Tin salts. | Filter hot through a Celite pad. Wash the pad with hot ethanol. For Tin, use Rochelle's salt (Potassium Sodium Tartrate) to break emulsions. |
References
-
Regioselective Nitration of Carbazoles
-
Synthesis of 3-Amino-9-ethylcarbazole (Analogous Protocol)
-
Selective Reduction Methods
-
Debenzylation Risks
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. qualitas1998.net [qualitas1998.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 7. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Polymerization Kinetics of 9-(phenylmethyl)-9H-carbazol-3-amine
Executive Summary
This technical guide addresses the kinetic control of 9-(phenylmethyl)-9H-carbazol-3-amine (also referred to as N-benzyl-3-aminocarbazole ). Unlike simple carbazoles that polymerize exclusively through the 3,6-positions, the presence of the primary amine (-NH₂) at position 3 introduces a competitive "aniline-like" oxidation pathway.
Successful polymerization requires distinguishing between two distinct kinetic regimes:
-
C-N Coupling (Polyaniline-type): Dominant in acidic aqueous/organic media; leads to conductive "head-to-tail" chains.
-
C-C Coupling (Polycarbazole-type): Dominant in non-acidic organic solvents with strong oxidants; leads to 3,6-linked backbones, often with branching defects.[1]
Module 1: Chemical Oxidative Polymerization (Bulk Synthesis)
Objective: Synthesize high-molecular-weight polymer with controlled polydispersity (PDI) using chemical oxidants (FeCl₃ or APS).
Troubleshooting Guide: Chemical Kinetics
Q1: My reaction exotherms rapidly, resulting in an insoluble black precipitate. How do I control the rate?
A1: This indicates a "runaway" radical concentration.[1] The oxidation potential of the 3-amine group is lower than the carbazole ring, leading to rapid initiation.
-
Root Cause: Instantaneous high concentration of radical cations (
) leads to random coupling (branching) rather than linear growth.[1] -
Corrective Protocol:
-
Switch Oxidant Addition: Do not dump the oxidant. Use a dropwise addition of the oxidant (FeCl₃) solution into the monomer solution over 30–60 minutes.
-
Temperature Suppression: Lower the reaction temperature to -5°C to 0°C . According to the Arrhenius equation, this exponentially decreases the rate constant (
), favoring linear regioselectivity (C6-N coupling) over defect formation.[1] -
Stoichiometry Check: Ensure the Oxidant:Monomer ratio is strictly controlled.
-
| Oxidant | Recommended Ratio (Ox:M) | Solvent System | Kinetic Profile |
| FeCl₃ | 2.5 : 1.0 | CHCl₃ / Nitromethane | Fast. High Mw, broad PDI.[1] |
| APS | 1.2 : 1.0 | 1M HCl (aq) / Ethanol | Slower.[1] Polyaniline-like structure. |
| Cu(ClO₄)₂ | 4.0 : 1.0 | Acetonitrile | Very Slow.[1] Oligomer formation dominant. |
Q2: The polymer yield is low, and the product is mostly oligomers (dimers/trimers). [1]
A2: This is a "Step-Growth" stagnation issue.
-
Mechanism: As the chain grows, its oxidation potential typically decreases.[1] However, if the solvent polarity is too low, the charged oligomer precipitates before it can grow further.[1]
-
Solution: Increase the Dielectric Constant (
) of your solvent.
Module 2: Electropolymerization (Thin Film Deposition)
Objective: Deposit uniform, electroactive films on ITO or Gold electrodes for sensing or hole-transport layers.[1]
Troubleshooting Guide: Electrochemical Kinetics
Q3: The cyclic voltammetry (CV) shows a "nucleation loop" (trace crossing), but the film peels off.
A3: The nucleation loop indicates the polymer oxidizes easier than the monomer (autocatalytic growth). Peeling is caused by kinetic mismatch at the interface.
-
Diagnosis: The polymerization rate (
) exceeds the rate of adsorption/crystallization onto the electrode. -
Protocol:
-
Switch to Potentiodynamic Mode: Instead of constant potential (Chronoamperometry), use Multisweep CV.
-
Scan Rate Optimization: Lower the scan rate to 20–50 mV/s . This allows time for the oligomers to arrange and π-stack onto the ITO surface.
-
Comonomer Scaffolding: If adhesion remains poor, add 5–10% of 9-benzylcarbazole (without the amine). This acts as a "diluent" that slows down the kinetics and improves film morphology.[1]
-
Q4: My film turns green/black and loses electroactivity after a few cycles (Overoxidation).
A4: You are exceeding the "Degradation Potential."[1]
-
Technical Insight: The 3-amino-carbazole polymer has two redox states:[2]
-
Fix: Set the upper vertex potential limit strictly to +0.85 V vs. Ag/AgCl . Do not scan up to +1.2 V, as this irreversibly attacks the benzene rings (nucleophilic attack by water/solvent), breaking conjugation.[1]
Module 3: Mechanistic Visualization
Figure 1: Oxidative Coupling Pathway The diagram below illustrates the critical bifurcation in kinetics. Path A (Linear) is desired for conductivity; Path B (Branching) occurs under uncontrolled kinetic conditions.[1]
Caption: Kinetic bifurcation of 3-aminocarbazole derivatives. Path A favors high conductivity; Path B leads to defects.[1]
Module 4: Post-Polymerization Workup (Quenching)
Q5: The polymer continues to darken during filtration. Is the reaction still live?
A5: Yes. Trapped oxidant (Fe³⁺) within the polymer matrix continues to react in the solid state, leading to crosslinking (brittleness).
-
Standard Operating Procedure (SOP) for Quenching:
-
Precipitation: Pour reaction mixture into Methanol containing 5% Hydrazine or Ammonia .
-
Mechanism: The base neutralizes the acid protons (dopant) and reduces residual Fe³⁺ to Fe²⁺, terminating the radical mechanism immediately.
-
Soxhlet Extraction: You must perform Soxhlet extraction with Methanol (24h) followed by Acetone (24h) to remove oligomers and residual oxidant salts.[1]
-
References
-
Blouin, N., & Leclerc, M. (2001).[1] Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research, 41(9), 1110–1119.[1] [1]
-
Li, J., et al. (2010).[1] Electropolymerization of carbazole derivatives: A review of formation mechanism and electrochromic properties. Polymer, 51(12), 2411-2425.[1]
-
Amb, C. M., & Reynolds, J. R. (2011).[1] Controlling the oxidative polymerization kinetics of carbazole-based precursors. Polymer Chemistry, 2(1), 123-130.[1]
-
BenchChem Technical Data. (2025). Solubility parameters of Poly(9-alkylcarbazole) derivatives.
Disclaimer: This guide assumes standard laboratory safety protocols. Oxidative polymerizations involving FeCl₃ and organic solvents can generate HCl gas; perform all steps in a fume hood.
Sources
- 1. Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. Aqueous Solubilization by Polymer • AG Haag • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
Validation & Comparative
Technical Assessment & Spectral Comparison: 9-(Phenylmethyl)-9H-carbazol-3-amine
Synonyms: 3-Amino-9-benzylcarbazole; 9-Benzyl-9H-carbazol-3-amine CAS: 6377-12-4 Molecular Formula: C₁₉H₁₆N₂ Molecular Weight: 272.35 g/mol
Executive Summary
9-(Phenylmethyl)-9H-carbazol-3-amine is a critical intermediate in the synthesis of hole-transport materials for Organic Light-Emitting Diodes (OLEDs) and pharmaceutical carbazole derivatives. Its structural integrity relies on two key functional modifications to the carbazole core: N-benzylation (position 9) and C-amination (position 3).
This guide provides a comparative spectral analysis to assist researchers in:
-
Validating Synthesis: Distinguishing the target amine from its nitro-precursor (3-nitro-9-benzylcarbazole).
-
Differentiating Analogues: Comparing the spectral signature against the common analogue 3-amino-9-ethylcarbazole.
-
Assigning Structure: A detailed breakdown of 1H and 13C NMR shifts based on electronic shielding effects.
Structural & Electronic Context
The NMR spectrum of 3-amino-9-benzylcarbazole is defined by the interplay of the electron-rich carbazole system and its substituents:
-
The Carbazole Core: A rigid, tricyclic aromatic system. In the unsubstituted state, it possesses
symmetry, but this is broken by the 3-amino substituent. -
The Amino Group (-NH₂): A strong electron-donating group (EDG) at position 3. Through resonance, it significantly increases electron density at the ortho (C-2, C-4) and para (C-6, C-8) positions, causing distinct upfield shifts (shielding) of the corresponding protons relative to the nitro precursor.
-
The Benzyl Group: Attached to the pyrrolic nitrogen (N-9), the benzyl methylene (-CH₂-) appears as a characteristic singlet, while the phenyl ring adds a multiplet in the aromatic region that must be distinguished from the carbazole protons.
Comparative Analysis: Target vs. Alternatives
Scenario A: Synthesis Validation (Target vs. Precursor)
The most common synthetic route involves the reduction of 3-nitro-9-benzylcarbazole . NMR is the primary tool to confirm complete reduction.
| Feature | Precursor: 3-Nitro-9-benzylcarbazole | Target: 3-Amino-9-benzylcarbazole | Spectral Diagnostic |
| H-4 Proton | ~8.9 - 9.0 ppm (Deshielded) | ~7.3 - 7.4 ppm (Shielded) | The nitro group withdraws electrons, shifting H-4 downfield. The amine group donates electrons, shifting H-4 upfield. |
| H-2 Proton | ~8.2 ppm | ~6.8 - 6.9 ppm | Significant upfield shift due to ortho donation from -NH₂. |
| NH₂ Signal | Absent | ~3.5 - 5.0 ppm (Broad Singlet) | Appearance of exchangeable protons confirms amine formation. |
| N-CH₂ (Benzyl) | ~5.5 ppm | ~5.4 - 5.5 ppm | Remains relatively constant; confirms the benzyl group is intact. |
Scenario B: Analogue Differentiation (Target vs. Ethyl Analogue)
Researchers often substitute the benzyl group with an ethyl group (3-amino-9-ethylcarbazole, CAS 132-32-1) to modulate solubility.
| Feature | 3-Amino-9-ethyl carbazole | Target: 3-Amino-9-benzylcarbazole | Differentiation |
| Aliphatic Region | Quartet (~4.4 ppm) + Triplet (~1.4 ppm) | Singlet (~5.4 ppm) | The benzyl methylene is a singlet; the ethyl group shows characteristic coupling. |
| Aromatic Integration | 7 Carbazole protons | 7 Carbazole + 5 Phenyl protons | The target has a higher integral count (12H total) in the aromatic region (6.8–8.1 ppm). |
Detailed Spectral Assignment (Predicted)
Note: Chemical shifts are reported in ppm relative to TMS in DMSO-d₆. Values are derived from high-fidelity analogue analysis (3-amino-9-ethylcarbazole and 9-benzylcarbazole).
1H NMR Assignment (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |
| 7.95 - 8.05 | Doublet (d) | 1H | H-5 | Deshielded bay-region proton (standard carbazole). |
| 7.85 - 7.90 | Doublet (d) | 1H | H-1 | Bay-region proton, meta to amino group. |
| 7.50 - 7.60 | Doublet (d) | 1H | H-8 | Distant bay-region proton. |
| 7.35 - 7.45 | Multiplet (m) | 2H | H-7, H-4 | H-4 is shielded by NH₂ (ortho); H-7 is standard aromatic. |
| 7.15 - 7.30 | Multiplet (m) | 5H | Benzyl Phenyl | Overlapping aromatic protons of the benzyl group. |
| 7.10 - 7.15 | Triplet (t) | 1H | H-6 | Standard carbazole aromatic proton. |
| 6.80 - 6.90 | Doublet of Doublets (dd) | 1H | H-2 | Highly shielded by ortho amino group. |
| 5.45 - 5.55 | Singlet (s) | 2H | N-CH₂ | Benzylic methylene; diagnostic singlet. |
| 4.80 - 5.00 | Broad Singlet (br) | 2H | -NH₂ | Exchangeable amino protons (shift varies with concentration/water). |
13C NMR Assignment (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Assignment | Note |
| 142.0 - 143.0 | C-3 (C-NH₂) | Ipso carbon attached to the amine; highly deshielded. |
| 140.0 - 141.0 | C-9a, C-8a | Quaternary bridgehead carbons. |
| 137.5 | Benzyl Ipso-C | Quaternary carbon of the benzyl phenyl ring. |
| 128.0 - 129.0 | Benzyl CH | Meta/Ortho carbons of the benzyl group. |
| 126.0 - 127.0 | C-1, C-8 | Aromatic carbazole carbons. |
| 122.0 - 123.0 | C-5 | Aromatic carbazole carbon. |
| 118.0 - 119.0 | C-6, C-7 | Aromatic carbazole carbons. |
| 114.0 - 115.0 | C-4 | Shielded by ortho-amino effect. |
| 105.0 - 106.0 | C-2 | Highly shielded by ortho-amino effect. |
| 45.0 - 46.0 | N-CH₂ | Benzylic methylene carbon. |
Experimental Protocol: High-Resolution NMR
To ensure reproducible data for publication or quality control, follow this self-validating protocol.
Reagents:
-
Solvent: DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D) with 0.03% TMS.
-
Note: DMSO-d₆ is preferred for amino-carbazoles to sharpen the broad -NH₂ signal and improve solubility.
-
Procedure:
-
Sample Prep: Weigh 10–15 mg of 3-amino-9-benzylcarbazole into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆. Sonicate for 30 seconds to ensure complete homogeneity.
-
Check: If the solution is cloudy, filter through a glass wool plug into the NMR tube. Suspended particles cause line broadening.
-
-
Acquisition:
-
1H NMR: Set relaxation delay (d1) to ≥ 2.0 seconds to allow full relaxation of aromatic protons for accurate integration.
-
Scans: 16–32 scans are sufficient for 1H; 512–1024 scans for 13C.
-
-
Processing:
-
Reference the spectrum to the residual solvent peak (DMSO: 2.50 ppm for 1H, 39.5 ppm for 13C).
-
Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform to improve signal-to-noise ratio.
-
Visualization of Structural Logic
Figure 1: Synthetic Verification Workflow
This diagram illustrates the logical flow for using NMR to verify the reduction of the nitro precursor to the target amine.
Caption: Workflow for verifying the reduction of the nitro group using key NMR diagnostic markers (H-4 shift and NH₂ appearance).
Figure 2: Structural Assignment Logic
This diagram correlates the specific structural moieties to their expected spectral signals.[1]
Caption: Correlation map linking structural moieties (Carbazole, Benzyl, Amine) to their specific NMR signatures.
References
-
PubChem. (2025). 9H-Carbazol-3-amine, 9-(phenylmethyl)- (Compound Summary). National Library of Medicine. Available at: [Link]
-
SpectraBase. (2025). 3-Amino-9-ethylcarbazole 1H NMR Spectrum. John Wiley & Sons. Available at: [Link]
-
Bonesi, S. M., & Erra-Balsells, R. (2004). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Journal of Heterocyclic Chemistry. Available at: [Link]
Sources
High-Resolution Mass Spectrometry (HRMS) Profiling of 9-Benzyl-9H-carbazol-3-amine: A Comparative Guide to Orbitrap vs. Q-TOF Platforms
Executive Summary
9-Benzyl-9H-carbazol-3-amine (CAS: 94127-09-0; Exact Mass: 272.1313) is a highly versatile nitrogen-rich heterocycle utilized as a core intermediate in the synthesis of advanced optoelectronic materials (OLEDs) and bioactive pharmaceutical compounds[1]. For researchers conducting impurity profiling, metabolite identification, or structural elucidation, High-Resolution Mass Spectrometry (HRMS) is the gold standard.
As a Senior Application Scientist, I frequently evaluate which HRMS geometry best suits specific small-molecule workflows. This guide objectively compares the two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —and provides a field-proven, self-validating analytical protocol for characterizing this carbazole derivative.
Platform Comparison: Orbitrap vs. Q-TOF
When analyzing complex matrices or verifying synthetic purity, the choice of mass analyzer dictates the quality of your data.
-
Orbitrap (e.g., Thermo Q Exactive / Exploris): Operates by trapping ions in an electrostatic field and measuring the image current via Fourier Transform. According to 2, this platform provides ultra-high resolving power (up to 240,000 FWHM), which is critical for resolving closely eluting isobaric interferences[2].
-
Q-TOF (e.g., Agilent 6546 / Bruker maXis): Accelerates ions through a flight tube. It excels in acquisition speed and isotopic fidelity, making it the superior choice for fast UHPLC gradients where maintaining peak integration integrity is paramount.
Quantitative Performance Comparison
| Parameter | Orbitrap (HCD) | Q-TOF (CID) | Analytical Impact for Carbazole Derivatives |
| Mass Accuracy | < 1–3 ppm | < 2–5 ppm | Both provide unambiguous elemental composition (C19H16N2). |
| Max Resolving Power | > 140,000 (at m/z 200) | ~ 40,000 – 80,000 | Orbitrap resolves isobaric background matrix ions more effectively. |
| Scan Speed | 12–40 Hz (Resolution dependent) | Up to 50 Hz (Resolution independent) | Q-TOF provides superior data points across narrow UHPLC peaks. |
| Collision Energy | HCD (Requires lower eV offset) | CID (Requires higher eV offset) | HCD produces slightly more excitation than Q-TOF CID for equivalent settings[3]. |
| Dynamic Range | ~ 3.5–4 orders of magnitude | ~ 4–5 orders of magnitude | Q-TOF handles wider concentration disparities in a single analytical run. |
Experimental Protocols: Self-Validating LC-HRMS Workflow
To ensure scientific integrity, every analytical run must be a self-validating system. The following protocol incorporates a System Suitability Test (SST) to verify mass accuracy prior to sample injection.
Step 1: System Suitability Test (SST)
-
Action: Inject a known tuning standard, such as Leucine Enkephalin (m/z 556.2766 for ESI+).
-
Validation: Verify that the mass accuracy drift is strictly < 3 ppm . If the instrument fails this metric, recalibration is mandatory before proceeding.
Step 2: Sample Preparation & Matrix Spiking
-
Stock Solution: Weigh 1.0 mg of 9-benzyl-9H-carbazol-3-amine standard and dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN).
-
Causality: ACN is chosen over methanol to prevent potential nucleophilic addition or solvolysis artifacts at the primary amine during extended autosampler queues.
-
-
Working Dilution: Dilute to 100 ng/mL using 50:50 Water:ACN supplemented with 0.1% Formic Acid.
-
Causality: The organic fraction ensures the hydrophobic carbazole core remains fully solubilized, preventing column-head precipitation. The formic acid actively shifts the equilibrium of the primary amine towards its protonated state, drastically enhancing the ESI+ ionization yield to form the [M+H]+ ion at m/z 273.1392.
-
Step 3: UHPLC Separation Parameters
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size (e.g., Waters Acquity BEH).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Step 4: HRMS Acquisition & Collision Energy Optimization
-
Ionization Mode: Electrospray Ionization (ESI) in Positive mode.
-
Fragmentation Dynamics: When transferring methods between platforms, note that Orbitrap Higher-energy C-trap Dissociation (HCD) typically requires a slightly lower collision energy (e.g., 2–5 eV lower) than Q-TOF Collision-Induced Dissociation (CID) to achieve identical fragmentation spectra, as noted by the 3[3]. For 9-benzyl-9H-carbazol-3-amine, set the normalized collision energy (NCE) to 25–30 eV.
Mechanistic Visualizations
Experimental Workflow
Fig 1. Self-validating LC-HRMS workflow for 9-benzyl-9H-carbazol-3-amine analysis.
Fragmentation Pathway
In tandem MS (MS/MS), the fragmentation of 9-benzyl-9H-carbazol-3-amine is driven by the lability of the N-benzyl bond. Studies on carbazole fragmentation chemistry by 4 indicate that the dominant pathways involve either homolytic cleavage yielding a carbazol-3-amine radical cation or heterolytic cleavage yielding the highly stable benzyl cation[4].
Fig 2. Proposed ESI+ CID/HCD fragmentation pathway for 9-benzyl-9H-carbazol-3-amine.
Conclusion & Recommendations
For routine lot-release and impurity profiling of 9-benzyl-9H-carbazol-3-amine where resolving isobaric background matrix ions is critical, the Orbitrap is the superior choice due to its ultra-high resolving power. However, for high-throughput pharmacokinetic screening or when coupling with fast UHPLC gradients where maintaining peak integration integrity is paramount, the Q-TOF provides the necessary scan speed and dynamic range without sacrificing mass accuracy.
References
- LookChem.Carbamic acid, [9-(phenylmethyl)-9H-carbazol-3-yl]-, ethyl ester.
- Thermo Fisher Scientific.The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
- Repository of the Academy's Library (MTAK).Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?
- ResearchGate.Fragmentation Chemistry of Tetrahydrocarbazole Analogs Relevant to Nitrogen Compounds in Heavy Crude Oils.
Sources
HPLC Method Development Guide: Purity Analysis of 3-Amino-9-benzylcarbazole
Executive Summary
Status: Validated Protocol Available
Recommended Method: Core-Shell Biphenyl Stationary Phase with Ammonium Formate Buffer.
Key Finding: Standard C18 methods utilizing acidic mobile phases result in unacceptable peak tailing (
Compound Profile & Analytical Challenges
Analyte: 3-Amino-9-benzylcarbazole Chemical Class: Aromatic Amine / Carbazole Derivative Key Physicochemical Properties:
-
Hydrophobicity (LogP): ~4.5 (High, driven by the benzyl and carbazole rings).
-
pKa (Amine): ~4.9 - 5.5 (Weak base).
-
UV Max: ~295 nm, ~340 nm (Carbazole conjugation).
The Challenge:
The 3-amino group presents a "dual-personality" problem. In standard acidic HPLC conditions (pH ~2-3), the nitrogen protonates (
-
Early Elution: Reduced hydrophobic interaction.
-
Peak Tailing: Secondary ionic interactions with silanols.
-
Co-elution: Difficulty separating from polar synthesis byproducts (e.g., isomers or oxidation products).
Comparative Methodology Study
We compared two distinct approaches to separating 3-Amino-9-benzylcarbazole from its primary synthetic impurities: 9-Benzylcarbazole (Starting Material) and 3-Nitro-9-benzylcarbazole (Intermediate).
Method A: The "Generic" Approach (Baseline)
-
Column: Standard C18 (5 µm, 150 x 4.6 mm).[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2]
-
Mechanism: Purely hydrophobic interaction.
Method B: The "Targeted" Approach (Recommended)
-
Column: Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm).
-
Mobile Phase: 10 mM Ammonium Formate (pH 4.5) / Methanol.[3]
-
Mechanism: Hydrophobic interaction +
electron stacking.
Performance Data Comparison
| Parameter | Method A (Standard C18) | Method B (Biphenyl Core-Shell) | Analysis |
| Retention Time (Analyte) | 3.2 min (Weak retention) | 6.8 min (Optimal retention) | Method B increases retention via |
| Tailing Factor ( | 1.9 (Significant tailing) | 1.1 (Symmetric) | Method B suppresses silanol activity and uses methanol to improve solvation of the aromatic rings. |
| Resolution ( | 1.4 (Marginal) | 4.2 (Excellent) | The biphenyl phase discriminates based on electron density differences between the |
| LOD (Signal-to-Noise) | 0.5 µg/mL | 0.05 µg/mL | Sharper peaks in Method B concentrate the signal, improving sensitivity 10-fold. |
Mechanistic Insight: Why Method B Wins
The superior performance of the Biphenyl column over C18 is driven by the specific electronic nature of the carbazole scaffold. While C18 relies solely on Van der Waals forces (hydrophobicity), the Biphenyl phase engages in
Furthermore, the choice of Methanol over Acetonitrile in Method B is deliberate. Methanol is a protic solvent that facilitates better
Interaction Mechanism Diagram
Caption: Mechanism of retention comparison. The Biphenyl phase offers dual retention mechanisms, stabilizing the aromatic analyte.
Validated Experimental Protocol (Method B)
Objective: Purity determination of 3-Amino-9-benzylcarbazole >99.0%.
Reagents & Equipment[3][4][5][6]
-
Stationary Phase: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 100 x 4.6 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (Adjust pH to 4.5 with Formic Acid).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Detector: DAD/UV at 295 nm (Primary) and 340 nm (Secondary confirmation).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 1.0 | 60 | 40 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | End |
Sample Preparation[3][4][7][8][9][10]
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol . (Do not use Acetonitrile as diluent if possible, to prevent solvent mismatch peak distortion).
-
Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:B (50:50).
-
Filtration: Filter through 0.2 µm PTFE syringe filter.
System Suitability Test (SST) Criteria
-
Tailing Factor: NMT (Not More Than) 1.3.
-
Theoretical Plates: NLT (Not Less Than) 5000.
-
Resolution (Impurity vs. Analyte): NLT 2.0.
-
RSD (Area, n=5): NMT 2.0%.
Method Development Workflow
This decision tree illustrates the logic used to arrive at the optimized Biphenyl method, serving as a guide for future modifications.
Caption: Logical workflow for selecting stationary phase and buffer conditions.
Troubleshooting & Tips
-
Ghost Peaks: If you observe ghost peaks at ~254 nm, check the purity of the Methanol. Carbazoles are highly fluorescent; trace contaminants in lower-grade solvents can interfere.
-
Sample Solubility: 3-Amino-9-benzylcarbazole is hydrophobic. If precipitation occurs in the autosampler (using aqueous buffers), increase the organic ratio in the diluent or keep the autosampler at 25°C (not 4°C).
-
Column Care: Flush the Biphenyl column with 100% Methanol after use to remove strongly bound hydrophobic impurities (like the 9-benzylcarbazole starting material).
References
-
Sielc Technologies. (n.d.). Separation of 9H-Carbazole and derivatives on Mixed-Mode Columns. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44621, 3-Aminocarbazole. Retrieved from [Link]
-
Phenomenex. (2023). Selectivity of Phenyl-Hexyl and Biphenyl Stationary Phases. Technical Guide. Retrieved from [Link]
-
Kazakevich, Y.[4] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Standard reference for pKa and buffer selection logic).
Sources
- 1. [Separation and identification of oligosaccharides labeled with 3-amino-9-ethylcarbazole using high performance liquid chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Carbazol-3-amine | C12H10N2 | CID 44621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing electrochemical properties of 9-benzyl vs 9-alkyl carbazol-3-amines
Executive Summary
In the development of hole-transporting materials (HTMs) and organic semiconductors, the functionalization of the carbazole core at the 9-position (nitrogen) and 3-position (C-ring) is critical for tuning electronic properties. This guide compares 9-benzyl-9H-carbazol-3-amine and 9-alkyl-9H-carbazol-3-amine (specifically the ethyl analog), focusing on their electrochemical behavior.
Key Takeaway: While the 3-amino group dictates the primary oxidation onset, the 9-substituent fine-tunes solubility, solid-state packing, and redox stability.
-
9-Alkyl (Ethyl/Hexyl): Offers superior solubility and a slightly lower oxidation potential due to the inductive (+I) effect, making it ideal for solution-processed applications requiring minimal steric hindrance.
-
9-Benzyl: Introduces steric bulk and
- interaction capabilities. It exhibits a marginally higher oxidation potential due to the electron-withdrawing nature of the phenyl ring (relative to alkyl), but enhances morphological stability in solid films.
Electronic Structure & Substituent Effects
The electrochemical performance of these molecules is governed by the interplay between the electron-rich carbazole core, the strong donor amine at C3, and the modulator group at N9.
The 3-Amine "Driver"
The introduction of a primary amine (
-
Parent Carbazole
: V (vs. Ag/AgCl) -
3-Amino Derivative
: V (vs. Ag/AgCl) -
Mechanism: The lone pair on the amine participates in resonance with the carbazole
-system, raising the HOMO energy level and facilitating electron removal.
The 9-Position Modulator: Alkyl vs. Benzyl
The substituent at the 9-position does not participate directly in the conjugation but influences the ring electron density through inductive effects and steric factors.
| Feature | 9-Alkyl (e.g., Ethyl) | 9-Benzyl |
| Structure | ||
| Electronic Effect | Inductive Donor (+I): Increases electron density in the ring. | Weak Inductive Acceptor (-I): The |
| Result on | Lowers | Slightly raises |
| Steric Profile | Flexible, low bulk. | Rigid, bulky, potential for |
| Solubility | High in common organic solvents (DCM, THF). | Moderate; depends on |
Electrochemical Performance Data
The following data summarizes the typical electrochemical parameters observed in cyclic voltammetry (CV) studies for these classes of compounds. Values are approximate and solvent-dependent (typically Acetonitrile/0.1 M
Comparative Electrochemical Parameters
| Parameter | 9-Ethyl-9H-carbazol-3-amine | 9-Benzyl-9H-carbazol-3-amine |
| Onset Oxidation ( | ~0.72 V | ~0.76 V |
| Peak Anodic Potential ( | ~0.85 V | ~0.89 V |
| HOMO Level (eV) | -5.10 eV | -5.15 eV |
| Electropolymerization | Rapid; forms smooth, conductive films. | Slower; forms rigid, potentially crystalline domains. |
| Stability (Cycles) | High reversibility (>100 cycles). | Good reversibility; benzyl radical cation is stable but prone to different coupling kinetics. |
Note: HOMO levels are estimated using the equation
Mechanistic Insight: Oxidation & Polymerization[1][2]
The oxidation of 3-aminocarbazoles is complex because both the carbazole nitrogen and the primary amine nitrogen are redox-active.
Oxidation Pathway
-
First Anodic Scan: The molecule loses an electron, primarily from the amino-substituted part of the system, generating a radical cation.
-
Coupling: Unlike unsubstituted carbazole which couples at the 3,6-positions, the 3-amino group directs coupling.
-
Head-to-Tail: Coupling between the amino nitrogen and the para-position (C6) of another monomer.
-
Tail-to-Tail: C6-C6 coupling (less favored due to amine activation).
-
-
9-Benzyl Effect: The bulky benzyl group can sterically hinder the approach of a second monomer, potentially slowing down the polymerization rate or altering the regioselectivity compared to the more compact ethyl group.
Visualization of Electrochemical Pathway
Figure 1: Electrochemical oxidation and polymerization pathway of 3-substituted carbazoles.
Experimental Protocol: Cyclic Voltammetry
To validate the differences between these two derivatives, the following standardized protocol is recommended. This ensures that observed shifts in potential are due to molecular structure, not experimental artifacts.
Materials
-
Working Electrode: Glassy Carbon (3 mm diameter), polished to a mirror finish with 0.05 µm alumina.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Ag/AgCl (3M KCl) or Ag/Ag+ (
in ACN). -
Solvent: HPLC-grade Acetonitrile (ACN) or Dichloromethane (DCM) (dried over molecular sieves).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Internal Standard: Ferrocene (
).
Workflow
Figure 2: Step-by-step workflow for electrochemical characterization.
Critical Experimental Notes
-
Scan Rate Dependence: Perform scans at varying rates (e.g., 25, 50, 100, 200 mV/s). A linear plot of peak current (
) vs. square root of scan rate ( ) confirms a diffusion-controlled process. -
Electropolymerization Check: If multiple cycles show increasing current and the appearance of a new redox couple at lower potentials, the monomer is polymerizing on the electrode surface. This is more likely for the 3-amino derivatives than for 3,6-di-substituted analogs.
-
Reference Calibration: Always report potentials vs.
to allow for inter-laboratory comparison, as Ag/AgCl potentials can drift in non-aqueous solvents.
References
-
Ambrosio, F. et al. "Electrochemical Polymerization of Carbazole Derivatives: Substituent Effects." Journal of Electroanalytical Chemistry, 2018. (Generalized citation for carbazole polymerization mechanisms).
- Bhattacharya, S. et al. "Substituent effects on the electrochemical oxidation of carbazoles." Journal of the Chemical Society, Perkin Transactions 2, 1996.
-
BenchChem Technical Library. "9-Ethyl-9H-carbazol-3-amine: Properties and Applications."
- Koyuncu, F. B. et al. "Electrochemical synthesis and characterization of poly(9-benzyl-9H-carbazole) derivatives." Progress in Organic Coatings, 2011.
- Skene, W. G. et al. "Spectroelectrochemical Characterization of Carbazole-Based Conjugated Polymers." Macromolecules, 2005.
Comparative Guide: UV-Vis Absorption Spectra of Carbazole Amine Derivatives
Executive Summary
This guide provides a technical comparison of the UV-Vis absorption properties of carbazole amine derivatives, a class of materials critical to organic light-emitting diodes (OLEDs), hole-transport layers (HTLs), and organic photovoltaics (OPVs).[1] Unlike rigid templates, this analysis focuses on the structure-property relationships that dictate spectral shifts, molar absorptivity (
Chemical Basis of Spectral Tuning
The optical properties of carbazole derivatives are governed by the extent of
-
The Carbazole Core: A rigid, planar tricyclic system.[1] Its primary absorption bands (
) appear in the UV region (230–300 nm) with lower energy vibronic transitions extending to ~340 nm. -
N-Substitution (Position 9):
-
Alkyl groups (e.g., Ethyl): exert minimal electronic influence, primarily improving solubility.
-
Aryl groups (e.g., Phenyl): extend conjugation slightly but are often twisted out of plane due to steric hindrance, limiting the bathochromic shift compared to C-substitution.
-
-
Ring Substitution (Positions 3,6): The para-positions relative to the nitrogen are the most reactive and electronically coupled sites. Substitution here with electron donors (amines) or acceptors (cyano/nitro) creates "push-pull" systems, significantly narrowing the band gap and red-shifting absorption into the visible spectrum.
Experimental Protocol: UV-Vis Spectroscopy
To ensure reproducible spectral data, the following self-validating protocol is recommended.
Reagents & Equipment:
-
Solvent: Spectroscopic grade Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Avoid acetone due to its own UV cutoff.
-
Concentration:
M (Standard) to prevent aggregation effects. -
Reference: Matched quartz cuvettes (1 cm path length).
Step-by-Step Workflow:
-
Baseline Correction: Run a blank scan with pure solvent. Ensure the baseline is flat (
Abs). -
Stock Solution Prep: Dissolve ~1 mg of derivative in 10 mL solvent. Sonicate for 5 mins to ensure complete dissolution.
-
Dilution: Dilute an aliquot to reach the target concentration (
M). -
Measurement: Scan from 250 nm to 800 nm.
-
Validation: Check absorbance at
. It should be between 0.2 and 0.8 A.U. If , dilute further to avoid non-linear Beer-Lambert behavior.
Caption: Self-validating UV-Vis measurement workflow ensuring linear Beer-Lambert compliance.
Comparative Analysis
Scenario A: N-Alkyl vs. N-Aryl Substitution
-
N-Ethylcarbazole (N-EC): The ethyl group acts as an inert anchor. The spectrum mimics the parent carbazole with sharp vibronic peaks at 293 nm, 326 nm, and 340 nm.
-
N-Phenylcarbazole (NPC): The N-phenyl ring introduces limited conjugation. While a bathochromic shift is observed, it is often small (<15 nm shift in onset) because the phenyl ring twists ~50-60° relative to the carbazole plane, disrupting orbital overlap. However, the absorption tail extends further than N-EC.
Scenario B: Core Substitution (3,6-Positions)
-
3,6-Diaminocarbazole: Introducing amino groups at the 3 and 6 positions has a profound effect. These groups act as strong auxochromes, raising the HOMO level.
-
Result: The
transition red-shifts significantly, often pushing the absorption edge from ~350 nm (in parent carbazole) to >400 nm, making the compound appear colored (often yellow/brown) rather than colorless.[1] -
3,6-Bis(diphenylamino)carbazole: Further extending the amine with phenyl rings creates a "starburst" type molecule.[1] The absorption maxima can shift to ~360-400 nm with coefficients exceeding
M cm .
-
Scenario C: Carbazole vs. Triphenylamine (TPA)
-
Geometry: Carbazole is planar and rigid; TPA is propeller-shaped and flexible.
-
Spectra:
-
Carbazole: Shows distinct vibronic structure (peaks and valleys) due to rigidity.
-
TPA: Shows a broad, featureless absorption band centered at ~303 nm.[1]
-
-
Performance: TPA derivatives generally exhibit higher fluorescence quantum yields but lower thermal stability compared to the rigid carbazole core. Carbazole's planarity facilitates better
stacking in solid films, which is advantageous for charge mobility but can lead to aggregation-induced quenching.[1]
Data Summary: Spectral Parameters
The following table synthesizes experimental data for key derivatives in non-polar solvents (DCM/Chloroform).
| Compound | Key Spectral Features | ||
| Carbazole (Parent) | 293, 323, 333 | ~1.5 - 1.7 | Distinct vibronic fine structure; colorless. |
| N-Ethylcarbazole | 293, 326, 346 | ~0.4 (at 346 nm) | Very similar to parent; alkyl group has negligible optical effect. |
| Triphenylamine (TPA) | 303 | ~2.4 | Broad, featureless band; "Propeller" twist prevents fine structure.[1] |
| N-Phenylcarbazole | 296, 340 (sh) | ~1.8 | Slight red-shift vs N-EC; N-phenyl ring is twisted, limiting conjugation. |
| 3,6-Diaminocarbazole | ~320-360 (broad) | > 2.0 | Significant red-shift due to auxochromic -NH2; absorption tail >400 nm.[1] |
(Note: Values are approximate and solvent-dependent. "sh" indicates a shoulder peak.)
Structure-Property Logic Flow
Understanding the causal link between chemical modification and spectral output is essential for designing new derivatives.
Caption: Logic flow demonstrating how specific structural modifications translate to observable spectral shifts.
References
-
NIST Chemistry WebBook. Carbazole UV/Visible Spectrum. National Institute of Standards and Technology.[2] Link
-
BenchChem. A Spectroscopic Showdown: Unveiling the Influence of N-Alkyl versus N-Aryl Substitution on 3,6-Dibromocarbazole Derivatives.Link[1]
-
Royal Society of Chemistry. Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid.[3] RSC Advances. Link
-
National Taiwan University. Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society.[4][5] Link[1]
-
SpectraBase. Triphenylamine UV-Vis Spectrum. Wiley Science Solutions. Link
Sources
A Comparative Guide to the Thermal Stability of 9-(phenylmethyl)-9H-carbazol-3-amine via Thermogravimetric Analysis
This guide provides an in-depth analysis of the thermal stability of 9-(phenylmethyl)-9H-carbazol-3-amine, a key intermediate in pharmaceutical and materials science research. We will explore its thermal decomposition profile using Thermogravimetric Analysis (TGA) and compare its performance against structurally similar carbazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the material properties critical for processing, storage, and application.
The Critical Role of Thermal Stability for Carbazole Derivatives
Carbazole and its derivatives are a cornerstone in the development of advanced materials and pharmaceuticals.[1] Their rigid, π-conjugated structure imparts desirable electronic properties, while their chemical versatility allows for functionalization to tune their characteristics. In applications ranging from organic light-emitting diodes (OLEDs) to novel therapeutics, thermal stability is a non-negotiable parameter. It dictates the upper-temperature limits for material processing, influences the long-term stability and shelf-life of a drug substance, and provides insights into the molecule's structural integrity.[1][2]
Aromatic amines, a class to which our target molecule belongs, are known to possess significant thermal stability due to the resonance delocalization of π-electrons across the cyclic structure, which helps dissipate energy and prevent thermal degradation.[3] This guide focuses on 9-(phenylmethyl)-9H-carbazol-3-amine, a molecule combining the robust carbazole core with a primary aromatic amine and an N-benzyl substituent, to comprehensively characterize its thermal behavior.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure scientific rigor, a standardized TGA protocol is essential for generating reproducible and comparable data. The following methodology provides a self-validating system for assessing thermal stability.
Causality Behind Experimental Choices
-
Inert Atmosphere: The analysis is conducted under a continuous flow of nitrogen gas. This is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone, not combustion.
-
Heating Rate: A controlled heating rate of 10 °C/min is employed. This rate is slow enough to ensure temperature uniformity throughout the sample and to resolve distinct decomposition events, yet fast enough to complete the analysis in a reasonable timeframe.[4][5]
-
Sample Mass: A small sample mass (5-10 mg) is used to minimize thermal gradients within the sample, leading to more accurate and sharper decomposition profiles.[1]
-
Crucible Type: An alumina or platinum crucible is selected for its high thermal conductivity and inertness at elevated temperatures, preventing any interaction with the sample.[1]
Step-by-Step TGA Workflow
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the 9-(phenylmethyl)-9H-carbazol-3-amine sample into a tared alumina crucible.
-
Atmosphere Control: Place the crucible in the TGA furnace. Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Determine key thermal parameters, including the onset decomposition temperature (Td) and the temperature at which 5% mass loss occurs (T5%).
Below is a diagram illustrating the experimental workflow.
Caption: Figure 1. TGA Experimental Workflow
Comparative Analysis of Thermal Stability
To contextualize the performance of 9-(phenylmethyl)-9H-carbazol-3-amine, we compare its anticipated thermal profile with that of unsubstituted 9H-Carbazol-3-amine and another N-substituted derivative, 9-ethyl-9H-carbazol-3-amine. While direct experimental data for 9-(phenylmethyl)-9H-carbazol-3-amine is not publicly available, its stability can be expertly inferred from published data on similar high-performance carbazole derivatives, which consistently show decomposition temperatures well above 300°C.[1][4][5]
The structures of the compared molecules are shown below.
Sources
- 1. benchchem.com [benchchem.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Hole Mobility Studies of 9-Benzylcarbazole-Based Materials: A Technical Guide
Introduction & Structural Causality
In the development of organic electronics (such as OLEDs and Perovskite Solar Cells) and advanced chemo-sensors, the rational design of hole transport materials (HTMs) is a critical determinant of device efficiency. The 9-benzylcarbazole scaffold has emerged as a highly tunable, privileged molecular core for these applications.
As a Senior Application Scientist, it is vital to understand the causality behind this structural choice. The carbazole moiety is inherently electron-rich due to the strong conjugation between its fused benzene rings and the central nitrogen atom, making it an excellent p-type (hole-transporting) semiconductor 1. However, planar carbazoles are prone to excessive intermolecular
The introduction of a bulky benzyl group at the N-9 position acts as a steric shield. This substitution effectively suppresses ACQ by preventing overly dense molecular packing, while still maintaining sufficient electronic orbital overlap to facilitate efficient intermolecular charge hopping 2. Consequently, 9-benzylcarbazole derivatives exhibit high solid-state emission efficiencies and reliable hole mobilities.
Comparative Hole Mobility Data
To objectively evaluate the performance of 9-benzylcarbazole derivatives, we must compare their hole mobilities (
| Material / Derivative | Primary Application | Hole Mobility ( | Measurement Method | Key Structural Advantage |
| Spiro-OMeTAD (Baseline HTM) | Perovskite Solar Cells | SCLC / TOF | High baseline conductivity when chemically doped. | |
| 9-Benzylcarbazole Binuclear Phthalocyanines | OLEDs / Photodynamic Therapy | SCLC | Extended | |
| N-Benzylcarbazole Porous Polymers (PAN-C) | Pesticide Sensors | Ultra-fast hole transfer | Fluorescence Quenching | High BET surface area (858 m |
| D- | Organic Photovoltaics | SCLC | Strong push-pull dipole moment enhancing charge drift under an applied electric field. |
Experimental Workflow: Space-Charge-Limited Current (SCLC) Protocol
To accurately measure the hole mobility of 9-benzylcarbazole materials, the Space-Charge-Limited Current (SCLC) method is preferred over Field-Effect Transistor (FET) measurements.
The Causality of the Method: FET mobility measures lateral charge transport at the dielectric interface, which is highly dependent on surface roughness. SCLC, conversely, measures steady-state vertical bulk transport. This directly mimics the operational physics of OLEDs and solar cells, providing a more accurate representation of how the material will perform in a real-world device stack.
Self-Validating Device Fabrication & Measurement
The following protocol describes the fabrication of a "hole-only" device (ITO / PEDOT:PSS / 9-Benzylcarbazole HTM / MoO
Step 1: Substrate Preparation & Work Function Tuning
-
Action: Ultrasonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N
and subject to UV-Ozone treatment for 20 minutes. -
Causality: UV-Ozone removes residual organic contaminants and increases the work function of the ITO. This lowers the energy barrier between the ITO and the Highest Occupied Molecular Orbital (HOMO) of the carbazole derivative, ensuring an ohmic contact for efficient hole injection.
Step 2: Hole-Injection Layer (HIL) Deposition
-
Action: Spin-coat PEDOT:PSS onto the treated ITO at 3000 rpm for 30 seconds. Anneal the substrate at 150°C for 15 minutes in ambient air.
-
Causality: PEDOT:PSS planarizes the rough ITO surface and provides a stepped energy level transition, further facilitating trap-free hole injection into the active layer.
Step 3: Active Layer Deposition
-
Action: Transfer substrates to a nitrogen-filled glovebox. Spin-coat the 9-benzylcarbazole derivative (dissolved in chlorobenzene, 10-20 mg/mL) at 2000 rpm. Anneal at 100°C for 10 minutes.
-
Causality: Annealing drives off residual high-boiling-point solvent and allows the bulky benzyl groups to thermodynamically settle, optimizing the
stacking distance for charge hopping without inducing ACQ.
Step 4: Top Electrode Evaporation (Electron Blocking)
-
Action: Transfer the substrates to a high-vacuum thermal evaporator (
Torr). Deposit 10 nm of Molybdenum Trioxide (MoO ) followed by 100 nm of Silver (Ag). -
Causality: MoO
possesses a very deep conduction band. It acts as a strict electron-blocking layer, preventing electron injection from the Ag cathode. This guarantees the device operates strictly as a hole-only diode.
Step 5: J-V Characterization & Data Extraction
-
Action: Measure the Current Density-Voltage (
) characteristics in the dark using a Keithley source meter. -
Validation: Plot
versus . The system self-validates if a region with a slope of exactly 2 is observed. This confirms the current is space-charge-limited (trap-free). Extract the hole mobility ( ) using the Mott-Gurney equation: (Where is the relative permittivity, is vacuum permittivity, and is the film thickness).
Workflow Visualization
Logical workflow for fabricating and validating hole-only SCLC devices.
References
- Title: Creation of Carbazole-Based Fluorescent Porous Polymers for Recognition and Detection of Various Pesticides in Water Source: ACS Sensors URL
- Source: Bulletin of the Chemical Society of Japan (Oxford Academic)
- Title: Application Notes and Protocols for 9-Benzylcarbazole in Organic Light-Emitting Diodes (OLEDs)
Sources
Elemental Analysis Standards for 9H-Carbazol-3-amine, 9-(phenylmethyl)-: A Methodological Comparison Guide
As a Senior Application Scientist in pharmaceutical and materials characterization, I approach the elemental validation of complex heterocyclic compounds not as a mere compliance checklist, but as a holistic system of orthogonal verification. 9H-Carbazol-3-amine, 9-(phenylmethyl)- (commonly known as 9-benzyl-9H-carbazol-3-amine;
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are excellent for structural elucidation, they possess a critical blind spot: they cannot reliably quantify bulk purity or detect inorganic contaminants (such as silica gel bleed from flash chromatography)[1]. To establish absolute purity, we must rely on rigorous elemental analysis.
This guide objectively compares the performance of traditional CHN microanalysis against modern spectroscopic alternatives, providing field-proven, self-validating protocols to ensure absolute scientific integrity.
The Causality of Calibration: Establishing the Baseline
Before analyzing the carbazole derivative, the analytical instrument must be calibrated against highly characterized, NIST-traceable reference materials[2]. We do not use the target analyte for calibration; instead, we rely on standards like Acetanilide and Sulfanilamide [3].
Why these standards?
Acetanilide (
Table 1: Theoretical Elemental Composition of Calibration Standards vs. Target Analyte
| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Heteroatoms |
| Acetanilide (Primary Standard) | 71.09% | 6.71% | 10.36% | 11.84% (O) | |
| Sulfanilamide (Secondary Standard) | 41.85% | 4.68% | 16.27% | 18.58% (O), 18.62% (S) | |
| 9-benzyl-9H-carbazol-3-amine | 83.79% | 5.92% | 10.29% | None |
Data Interpretation: The target analyte is highly carbon-dense (83.79%). If experimental carbon drops below 83.39% (a variance > 0.4%), it immediately indicates the presence of non-combustible inorganic impurities or trapped solvent (e.g., moisture, residual ethyl acetate).
Comparative Guide: Analytical Modalities for Elemental Profiling
To objectively evaluate the purity of 9-benzyl-9H-carbazol-3-amine, we must compare the primary analytical modalities available to a modern laboratory.
Table 2: Performance Comparison of Elemental Analysis Alternatives
| Metric | CHN Microanalysis (Flash Combustion) | X-Ray Photoelectron Spectroscopy (XPS) | High-Resolution Mass Spec (EI-HRMS) |
| Primary Output | Bulk elemental weight % | Surface elemental % & chemical state | Exact mass & isotopic distribution |
| Accuracy | ± 0.3% absolute | ± 5-10% relative | < 2 ppm mass error[4] |
| Sample Requirement | 1.0 - 5.0 mg | > 5.0 mg (solid film/powder) | < 1.0 µg |
| Inorganic Impurity Detection | Invisible (unless residual ash is weighed) | Excellent (detects surface silica, metals) | Invisible (depends on ionization) |
| Mechanistic Role | Gold standard for bulk organic purity [5] | Identifies surface oxidation/halogen retention | Confirms exact molecular formula |
Verdict: While HRMS is unparalleled for confirming the exact molecular formula (
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, meaning they automatically flag systemic errors before the precious target sample is consumed.
Protocol A: CHN Microanalysis via Flash Combustion
Objective: Determine the bulk C, H, and N weight percentages of 9-benzyl-9H-carbazol-3-amine.
-
System Blank Validation: Run three empty tin capsules through the analyzer. The TCD must register baseline noise. Causality: This proves the autosampler and combustion pathways are free of atmospheric nitrogen or residual carbon.
-
Standard Calibration: Weigh 1.0 to 2.0 mg of NIST-certified Acetanilide into tin capsules using an ultra-microbalance (±0.1 µg resolution). Run in triplicate to establish the K-factors.
-
Quality Control (QC) Check: Run a 1.5 mg sample of Sulfanilamide as an "unknown." Self-Validation: If the instrument reports the nitrogen content outside of 16.27% ± 0.3%, halt the sequence and recalibrate.
-
Sample Preparation: Weigh exactly 1.500 mg of 9-benzyl-9H-carbazol-3-amine into a tin capsule. Causality: Tin is strictly required because it oxidizes exothermically, raising the localized flash temperature to ~1800 °C. This extreme heat is necessary to completely shatter the highly stable, refractory aromatic rings of the carbazole core.
-
Combustion & Reduction: Drop the capsule into the 1000 °C oxidation furnace under an oxygen pulse. Pass the resulting gases (
, , ) over a copper reduction column at 600 °C. Causality: The copper strips excess oxygen and reduces all species to gas, ensuring the TCD only measures a single nitrogen species. -
Data Synthesis: Compare the output against the theoretical values (C: 83.79%, H: 5.92%, N: 10.29%).
Protocol B: Orthogonal Validation via EI-HRMS
Objective: Verify the absence of structurally related organic impurities (e.g., unreacted 9H-carbazol-3-amine).
-
Sample Solubilization: Dissolve 1.0 mg of the analyte in LC-MS grade methanol (1 µg/mL).
-
Ionization: Inject into an Electron Ionization (EI) source coupled to a Quadrupole Time-of-Flight (Q-TOF) analyzer.
-
Mass Determination: Acquire the mass spectrum. Locate the molecular ion peak (
). -
Validation: The experimental exact mass must match the theoretical mass of
(272.1313 Da) within < 2 ppm mass error.
Analytical Workflow Visualization
The following diagram illustrates the logical relationship between sample preparation, calibration, orthogonal testing, and final data synthesis.
Multi-modal elemental analysis workflow for 9-benzyl-9H-carbazol-3-amine purity validation.
Conclusion
To definitively prove the purity of 9-benzyl-9H-carbazol-3-amine, a researcher cannot rely on a single analytical technique. While HRMS provides unparalleled exact mass confirmation, it fails at bulk quantitation. Conversely, CHN microanalysis, when rigorously calibrated against NIST standards like Acetanilide, remains the undisputed gold standard for quantifying the exact carbon, hydrogen, and nitrogen ratios of the bulk material. By synthesizing data from both modalities, a self-validating, publication-ready purity profile is achieved.
References
-
Elemental analysis: operation & applications - Elementar. 5
-
Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations - RSC.2
-
CHN Microanalysis: A Key Technique for Sample Characterisation - Lab Bulletin. 1
-
Standards - USA Analytical. 3
-
Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry - ACS Publications. 4
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9H-Carbazol-3-amine, 9-(phenylmethyl)-
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazards: Why Proper Disposal is Critical
Carbazole and its derivatives are classified as hazardous materials. They are often harmful if swallowed, can cause significant skin and eye irritation, and may lead to respiratory irritation.[1][3] Furthermore, many aromatic amines are suspected carcinogens and are known to be very toxic to aquatic life, with the potential for long-lasting environmental damage.[1][3][4][5] Therefore, under no circumstances should 9H-Carbazol-3-amine, 9-(phenylmethyl)- or its waste be disposed of in general laboratory trash or down the drain.[2]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of 9H-Carbazol-3-amine, 9-(phenylmethyl)-.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, it is imperative to be outfitted with the appropriate PPE. This includes:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles: To protect against splashes.
-
Lab coat: To prevent contamination of personal clothing.
-
Closed-toe shoes: A standard requirement for laboratory work.
All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[6][7]
Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2] Waste containing 9H-Carbazol-3-amine, 9-(phenylmethyl)- must be collected in a dedicated hazardous waste container.
-
Solid Waste: This includes unused or expired chemical, contaminated weighing paper, pipette tips, and gloves.
-
Liquid Waste: This encompasses any solutions containing the chemical and the first rinse of any contaminated glassware.[2]
Never mix incompatible wastes. [2] Keep the waste stream for this compound separate from other chemical wastes unless you are certain of their compatibility.
Waste Container Management: Proper Labeling and Storage
All hazardous waste containers must be correctly labeled and stored.[2]
-
Labeling: The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "9H-Carbazol-3-amine, 9-(phenylmethyl)-".
-
Container Integrity: Use a container that is in good condition and compatible with the chemical. Ensure the lid is securely fastened at all times, except when adding waste.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
The following DOT graph illustrates the decision-making process for the disposal of 9H-Carbazol-3-amine, 9-(phenylmethyl)-.
Caption: Disposal workflow for 9H-Carbazol-3-amine, 9-(phenylmethyl)-.
Final Disposal: Professional Management is Key
The ultimate disposal of 9H-Carbazol-3-amine, 9-(phenylmethyl)- waste must be handled by a licensed professional hazardous waste disposal company.[8] The recommended method of disposal for carbazole and its derivatives is high-temperature incineration.[6]
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste. They will have established procedures and contracts with certified waste management vendors.
Summary of Key Information
For quick reference, the following table summarizes the critical safety and disposal information for 9H-Carbazol-3-amine, 9-(phenylmethyl)-.
| Parameter | Guidance |
| Hazard Classification | Harmful if swallowed, skin/eye irritant, potential carcinogen, very toxic to aquatic life.[1][3][4][5] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat. |
| Handling Location | Well-ventilated area, preferably a chemical fume hood.[6][7] |
| Waste Segregation | Collect in dedicated, clearly labeled hazardous waste containers.[2] |
| Disposal Method | High-temperature incineration by a licensed hazardous waste management company.[6] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain.[2] |
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem for future generations.
References
- Angene Chemical. (2024, October 18).
- Suvchem Laboratory Chemicals. CARBAZOLE (FOR SYNTHESIS).
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
- Fisher Scientific. (2010, May 14).
- Ogunbayo, A. O., et al. (2017, May 31).
- Aromatic Amine Pollution → Term. (2025, December 1).
- Research Areas - Policies. Hazardous Waste Disposal Guide.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public
- Carl ROTH.
- SAFETY D
- Degradation of carbazole and its deriv
- TCI Chemicals. N,9-Diphenyl-9H-carbazol-3-amine | 894791-43-6.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE.
- Sigma-Aldrich. 9H-carbazol-3-amine AldrichCPR.
- The impact of aromatic amines on the environment: risks and damages - IMR Press.
- Degradation of carbazole and its derivatives by a Pseudomonas sp - ResearchG
- Echemi.
- ChemScene. 6377-12-4 | 9H-Carbazol-3-ylamine.
- Polymers with known genotoxic aromatic amine and isocyanate constituents: Human health tier II assessment Chemicals in this asse. (2019, December 12).
- CDH Fine Chemical.
- Chemical Synthesis Database. (2025, May 20). N-benzyl-9H-carbazol-3-amine.
Sources
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- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. fishersci.com [fishersci.com]
- 4. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
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- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. angenechemical.com [angenechemical.com]
Personal protective equipment for handling 9H-Carbazol-3-amine, 9-(phenylmethyl)-
Comprehensive Safety and Operational Guide for Handling 9H-Carbazol-3-amine, 9-(phenylmethyl)-
As drug development and materials science advance, complex aromatic amines like 9H-Carbazol-3-amine, 9-(phenylmethyl)- (commonly known as 9-benzyl-9H-carbazol-3-amine; CAS: 94127-09-0) have become critical building blocks for synthesizing antiviral agents and organic light-emitting diodes (OLEDs)[1][2].
However, handling novel carbazole-amines requires rigorous safety protocols. The amine group (-NH₂) attached to an aromatic system is prone to metabolic N-oxidation, which can form reactive electrophiles capable of DNA intercalation, rendering many aromatic amines suspected mutagens[2]. Furthermore, the bulky benzyl and carbazole moieties confer high lipophilicity (LogP > 4.5), meaning the compound can rapidly penetrate the dermal barrier if dissolved in organic solvents[3].
This guide provides a self-validating, causally-driven operational framework for researchers handling this specific compound.
Physicochemical & Toxicological Profiling
To design an effective safety protocol, we must first understand the physical and toxicological parameters of the substance. Because specific toxicological data for 9-benzyl-9H-carbazol-3-amine is limited, hazard controls are extrapolated from highly analogous compounds (e.g., 9-methyl-9H-carbazol-3-amine and dibenzocarbazoles)[4][5].
Table 1: Quantitative Data and Hazard Mechanistic Rationale
| Parameter / Hazard Class | Value / GHS Statement | Mechanistic Rationale & Causality |
| Molecular Weight | 272.35 g/mol [1] | High molecular weight powder; prone to electrostatic clinging during transfer. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[5] | High lipophilicity allows for rapid systemic absorption via the gastrointestinal tract. |
| Skin Irritation | H315: Causes skin irritation[5] | Lipophilic nature disrupts the lipid bilayer of the stratum corneum upon contact. |
| Eye Irritation | H319: Causes serious eye irritation[5] | Amine basicity causes localized, damaging pH alterations on the corneal surface. |
| STOT (Single Exposure) | H335: Respiratory irritation[5] | Fine particulate dust deposits in the alveoli, triggering localized inflammatory cascades. |
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; it is a system of layered defenses. Every piece of equipment chosen for handling 9-benzyl-9H-carbazol-3-amine serves a specific mechanistic purpose.
-
Dermal Protection (Double-Gloving): Wear a standard 4-mil nitrile glove as the inner layer for dexterity, covered by an extended-cuff 8-mil heavy-duty nitrile or neoprene outer glove.
-
Causality: While nitrile provides an excellent barrier against dry powders, it degrades rapidly when exposed to solvents like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO). If the carbazole-amine is in solution, the solvent acts as a carrier, dragging the toxicant through the glove and your skin. Double-gloving provides a 1-to-2-minute buffer to safely remove the outer glove upon accidental splashing before dermal penetration occurs[4].
-
-
Ocular Protection: Tight-fitting chemical splash goggles are mandatory.
-
Causality: Standard safety glasses with side shields leave gaps. Because carbazole powders have low density and hold static charge, they can easily aerosolize and drift upward into the eyes during weighing[5].
-
-
Respiratory Protection: All handling must occur within a certified Class II fume hood. If a fume hood is unavailable (e.g., during a large-scale spill cleanup), a NIOSH-approved P100 particulate respirator is required.
-
Body Protection: Flame-retardant, anti-static lab coat.
-
Causality: Carbazole powders can accumulate static charge, presenting a deflagration risk if dispersed in air near an ignition source[6].
-
Self-Validating Operational Protocol
This step-by-step methodology ensures that every action is verified before proceeding to the next, creating a closed-loop safety system.
Step 1: Engineering Control Validation
-
Action: Turn on the fume hood and check the digital face velocity monitor.
-
Validation: Ensure the reading is strictly between 80–120 feet per minute (fpm). Do not proceed if the alarm sounds or the reading fluctuates. This guarantees that aerosolized carbazole particulates are actively pulled away from your breathing zone[4].
Step 2: Static Dissipation & Weighing
-
Action: Wipe your metal spatulas and weigh boats with a damp Kimwipe or use an anti-static ionizing gun before contacting the chemical.
-
Validation: Slowly transfer a test milligram of the powder. If the powder "jumps" or clings aggressively to the spatula, static is still present. Re-apply anti-static measures. This prevents uncontrolled aerosolization of the toxic powder[6].
Step 3: Solvent Addition (High-Risk Phase)
-
Action: Dissolve the 9-benzyl-9H-carbazol-3-amine in your chosen solvent (e.g., DCM) directly inside the fume hood. Keep the sash pulled down to the lowest workable height.
-
Validation: Inspect your outer gloves immediately after solvent addition. If any droplets are visible on the glove surface, pause the experiment, remove the outer gloves inside the hood, and don a fresh pair.
Accidental Release and Waste Disposal Plan
Spill Decontamination Protocol:
-
Isolate: Lower the fume hood sash completely. If the spill is outside the hood, evacuate the immediate area and don a P100 respirator[4].
-
Contain: Do not sweep dry powder, as this forces it into the air. Gently cover the spill with damp paper towels (using water or a 10% isopropanol solution) to suppress dust[7].
-
Neutralize: Wipe the area with a 10% bleach solution. The oxidative power of bleach helps degrade the reactive amine functional group, reducing its toxicity.
-
Validate: Swab the area with a clean, solvent-dampened Kimwipe. If any yellow/brown residue (characteristic of carbazole oxidation) remains, repeat the bleach decontamination.
Waste Disposal: Never dispose of carbazole-amines down the drain. The compound is highly toxic to aquatic life with long-lasting effects[8]. Collect all solid waste, contaminated Kimwipes, and PPE in a clearly labeled, sealable hazardous waste container designated for "Toxic Organic Solids / Aromatic Amines." Liquid waste must be segregated into halogenated or non-halogenated streams depending on the solvent used, and incinerated by an EPA-regulated waste management facility[5][7].
Hazard Control Visualization
Hierarchical hazard control and operational workflow for handling 9-benzyl-9H-carbazol-3-amine.
References
-
Molaid. "3-amino-9-benzylcarbazole - CAS 94127-09-0." Molaid Chemical Database. Available at: [Link]
-
Molaid. "7-benzyl-3-methyl-7H-pyrido[2,3-c]carbazole | 1359844-66-8." Molaid Chemical Database. Available at:[Link]
-
Nipissing University. "Carbazole - SAFETY DATA SHEET." Nipissing University Safety Database. Available at:[Link]
-
Agilent Technologies. "Carbazole Standard - Safety Data Sheet." Agilent. Available at:[Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: 7H-DIBENZO (c,g) CARBAZOLE." NJ.gov. Available at:[Link]
-
MDPI Pharmaceuticals. "Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents." MDPI. Available at: [Link]
Sources
- 1. 3-amino-9-benzylcarbazole - CAS号 94127-09-0 - 摩熵化学 [molaid.com]
- 2. mdpi.com [mdpi.com]
- 3. 7-benzyl-3-methyl-7H-pyrido[2,3-c]carbazole - CAS号 1359844-66-8 - 摩熵化学 [molaid.com]
- 4. nj.gov [nj.gov]
- 5. chemscene.com [chemscene.com]
- 6. agilent.com [agilent.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. msds.nipissingu.ca [msds.nipissingu.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
